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Foundational

An In-depth Technical Guide to 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Versatile Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(5-bromo-1H-pyrazol-3-yl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in the fields of drug discovery and development.

Introduction: The Chemical Identity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

4-(5-bromo-1H-pyrazol-3-yl)pyridine is a substituted aromatic compound featuring a pyridine ring linked to a 5-brominated pyrazole moiety. This unique combination of two privileged heterocyclic scaffolds makes it a valuable building block in the design of biologically active molecules.[1] The presence of the bromine atom on the pyrazole ring and the nitrogen atom in the pyridine ring provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The core structure of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is characterized by the following key features:

  • A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine moiety is a common feature in many pharmaceuticals and is known to participate in hydrogen bonding and other key interactions with biological targets.

  • A Bromine Substituent: The bromine atom at the 5-position of the pyrazole ring enhances the molecule's reactivity, making it a suitable intermediate for further functionalization through cross-coupling reactions.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is essential for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

PropertyValueSource
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
Appearance White to yellow solidInferred from related compounds
Melting Point Not available for the free base. The sulfuric acid salt has a melting point of 230-232 °C.
Solubility Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.Inferred from general characteristics of similar compounds

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The pyridine protons would likely appear as doublets in the downfield region (δ 7.5-8.7 ppm), while the pyrazole proton would appear as a singlet. The NH proton of the pyrazole ring would likely be a broad singlet.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen and bromine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.06 g/mol for C₈H₆BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Step-by-Step Protocol

While a specific, detailed experimental protocol for the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is not explicitly published, a plausible synthetic route can be designed based on established methods for the synthesis of related pyrazolyl-pyridines. The following protocol is a representative example adapted from the work of Noël et al. (2011) on the synthesis of 4-(pyrazol-3-yl)-pyridines.[2][3]

Experimental Protocol:

Step 1: Synthesis of 1-(pyridin-4-yl)ethan-1-one oxime

  • To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime.

Step 2: Synthesis of (Z)-N'-hydroxy-1-(pyridin-4-yl)ethanimidoyl chloride

  • Dissolve the oxime from Step 1 in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

Step 3: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

  • To a solution of the product from Step 2 in a suitable solvent (e.g., tetrahydrofuran or dioxane), add a solution of vinyl acetate (2.0 eq) and triethylamine (3.0 eq).

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Bromination to yield 4-(5-bromo-1H-pyrazol-3-yl)pyridine

  • Dissolve the 4-(1H-pyrazol-3-yl)pyridine from Step 3 in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of hydroxylamine hydrochloride and a base in the first step is a standard method for the efficient conversion of a ketone to its oxime.

  • N-chlorosuccinimide is a mild and effective chlorinating agent for the conversion of the oxime to a hydroximoyl chloride in the second step.

  • The third step involves a [3+2] cycloaddition reaction between the in situ generated nitrile oxide (from the hydroximoyl chloride) and an alkene (vinyl acetate) to form the pyrazole ring.

  • N-bromosuccinimide is a regioselective brominating agent for electron-rich aromatic rings like pyrazole, favoring substitution at the C5 position in the final step.

Diagram of the Synthetic Workflow:

SynthesisWorkflow A 4-Acetylpyridine B 1-(pyridin-4-yl)ethan-1-one oxime A->B Hydroxylamine HCl, Sodium Acetate, EtOH C (Z)-N'-hydroxy-1-(pyridin-4-yl)ethanimidoyl chloride B->C NCS, DMF D 4-(1H-pyrazol-3-yl)pyridine C->D Vinyl Acetate, Triethylamine, THF E 4-(5-bromo-1H-pyrazol-3-yl)pyridine D->E NBS, CHCl3

Caption: Synthetic route to 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Biological Activity and Mechanism of Action: A Potent Kinase Inhibitor

The 4-(pyrazol-3-yl)pyridine scaffold has been identified as a promising core structure for the development of potent and selective kinase inhibitors. In particular, derivatives of this scaffold have shown significant activity against c-Jun N-terminal kinases (JNKs).

JNK Inhibition:

JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway plays a crucial role in regulating cellular processes including apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a number of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.

Compounds based on the 4-(pyrazol-3-yl)pyridine scaffold have been shown to be potent inhibitors of JNKs, particularly JNK3, which is predominantly expressed in the brain.[2] The inhibitory activity of these compounds is influenced by the substituents on both the pyrazole and pyridine rings. For instance, the introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the pyrazole ring can enhance the inhibitory potency.[2]

While specific IC₅₀ values for 4-(5-bromo-1H-pyrazol-3-yl)pyridine against the different JNK isoforms (JNK1, JNK2, and JNK3) are not publicly available, related compounds from the same chemical series have demonstrated potent JNK3 inhibition with IC₅₀ values in the nanomolar range. For example, a similar compound with a chlorine atom at the C5 position of the pyridine ring showed a JNK3 IC₅₀ of 160 nM.[2]

Mechanism of JNK Inhibition:

Small molecule JNK inhibitors, including those based on the 4-(pyrazol-3-yl)pyridine scaffold, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The specificity of these inhibitors for JNKs over other kinases is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.

Diagram of the JNK Signaling Pathway and Inhibition:

JNK_Pathway cluster_0 Upstream Signaling cluster_1 JNK Cascade Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis, Inflammation Apoptosis, Inflammation c-Jun->Apoptosis, Inflammation Inhibitor 4-(5-bromo-1H-pyrazol-3-yl)pyridine Inhibitor->JNK Inhibition

Caption: Inhibition of the JNK signaling pathway.

Conclusion and Future Directions

4-(5-bromo-1H-pyrazol-3-yl)pyridine is a versatile heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its chemical structure allows for facile modification, making it an attractive scaffold for the optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated activity of related compounds as potent JNK inhibitors highlights the therapeutic potential of this chemical series for the treatment of neurodegenerative and inflammatory diseases.

Future research in this area should focus on the development of a robust and scalable synthesis for 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its derivatives. A comprehensive characterization of its physicochemical and spectroscopic properties is also warranted. Furthermore, detailed biological evaluation, including the determination of IC₅₀ values against a panel of kinases and in cellular and in vivo models of disease, will be crucial for advancing this promising class of compounds towards clinical development.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Key Intermediate in Drug Discovery

Abstract This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a valuable heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a valuable heterocyclic building block in the fields of medicinal chemistry and drug development. The outlined strategy prioritizes regiochemical control and operational simplicity, proceeding through a key enaminone intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the selected methodology.

Introduction: The Significance of Pyrazole-Containing Scaffolds

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique electronic and steric features of the pyrazole ring allow it to participate in a variety of non-covalent interactions with biological targets. The introduction of a bromine atom onto the pyrazole core, as in 4-(5-bromo-1H-pyrazol-3-yl)pyridine, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broader chemical space in structure-activity relationship (SAR) studies. This guide details a reliable synthetic route to this important intermediate, focusing on a strategy that ensures the desired regiochemistry of the bromine substituent.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine presents a key regiochemical challenge: the selective introduction of a bromine atom at the C5 position of the pyrazole ring. A direct electrophilic bromination of the parent 4-(1H-pyrazol-3-yl)pyridine is expected to predominantly yield the 4-bromo isomer due to the electronic nature of the pyrazole ring. To circumvent this, a more strategic approach is to construct the brominated pyrazole ring from a suitably functionalized pyridine precursor. This strategy offers superior control over the final substitution pattern.

Our chosen retrosynthetic pathway is illustrated below. The target molecule is disconnected at the pyrazole ring, leading back to a key enaminone intermediate, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, and hydrazine, along with a bromine source. The enaminone itself is readily accessible from commercially available 4-acetylpyridine.

G 4-(5-bromo-1H-pyrazol-3-yl)pyridine 4-(5-bromo-1H-pyrazol-3-yl)pyridine Retrosynthetic Disconnection Retrosynthetic Disconnection 4-(5-bromo-1H-pyrazol-3-yl)pyridine->Retrosynthetic Disconnection C-N and C-C bond formation 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Retrosynthetic Disconnection->3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Hydrazine Hydrazine Retrosynthetic Disconnection->Hydrazine Bromine Source Bromine Source Retrosynthetic Disconnection->Bromine Source Key Intermediate Key Intermediate 4-Acetylpyridine 4-Acetylpyridine Key Intermediate->4-Acetylpyridine DMF-DMA DMF-DMA Key Intermediate->DMF-DMA 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one->Key Intermediate

Caption: Retrosynthetic analysis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is a two-step process commencing with the formation of the enaminone intermediate, followed by a one-pot cyclization and bromination to yield the target compound.

Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

The synthesis of the key enaminone intermediate is achieved through the condensation of 4-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction, a variation of the Vilsmeier-Haack reaction, proceeds via the formation of a highly electrophilic Vilsmeier reagent in situ from DMF-DMA.[2][3][4][5][6] The enolate of 4-acetylpyridine then attacks this reagent, followed by elimination of methanol and dimethylamine to afford the stable enaminone product.

G 4-Acetylpyridine 4-Acetylpyridine Enaminone Formation Enaminone Formation 4-Acetylpyridine->Enaminone Formation DMF-DMA DMF-DMA DMF-DMA->Enaminone Formation 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Enaminone Formation->3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Reflux

Caption: Synthesis of the enaminone intermediate.

Step 2: One-Pot Cyclization and Bromination

The enaminone is a versatile precursor for the synthesis of pyrazoles.[7][8][9][10][11] The reaction with hydrazine hydrate leads to the formation of the pyrazole ring through a nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular Michael addition and subsequent elimination of dimethylamine.

To achieve the desired 5-bromo substitution, a one-pot approach where bromination occurs concurrently with or immediately after cyclization is proposed. The use of N-bromosuccinimide (NBS) as the brominating agent is advantageous due to its ease of handling and selectivity. While electrophilic bromination of the newly formed pyrazole would typically occur at the C4 position, it is hypothesized that under the reaction conditions, the bromination may proceed through a different mechanism, or that the initial pyrazoline intermediate is brominated before aromatization, leading to the thermodynamically stable 5-bromo-1H-pyrazole.

G 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one One-Pot Reaction One-Pot Reaction 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one->One-Pot Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->One-Pot Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->One-Pot Reaction 4-(5-bromo-1H-pyrazol-3-yl)pyridine 4-(5-bromo-1H-pyrazol-3-yl)pyridine One-Pot Reaction->4-(5-bromo-1H-pyrazol-3-yl)pyridine Acetic Acid, Reflux

Caption: One-pot synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Synthesis of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
Reagent MW Amount Moles Equivalents
4-Acetylpyridine121.1410.0 g82.5 mmol1.0
DMF-DMA119.1629.5 g247.6 mmol3.0
Toluene-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (10.0 g, 82.5 mmol) and toluene (100 mL).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (29.5 g, 247.6 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine
Reagent MW Amount Moles Equivalents
3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one176.225.0 g28.4 mmol1.0
Hydrazine hydrate (64%)50.062.2 g28.4 mmol1.0
N-Bromosuccinimide (NBS)177.985.56 g31.2 mmol1.1
Acetic Acid-50 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (5.0 g, 28.4 mmol) in glacial acetic acid (50 mL).

  • To this solution, add hydrazine hydrate (2.2 g, 28.4 mmol of N₂H₄) dropwise at room temperature with stirring.

  • After the addition is complete, add N-bromosuccinimide (NBS) (5.56 g, 31.2 mmol) portion-wise to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and regioselective method for the preparation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. The strategy of constructing the brominated pyrazole ring from an enaminone intermediate effectively addresses the challenge of controlling the position of bromination. This intermediate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further optimization of the one-pot cyclization and bromination step could be explored to improve yields and minimize side products. The methodologies presented herein are grounded in established chemical principles and supported by the scientific literature, offering a solid foundation for researchers in the field of drug discovery and development.

References

  • Zhang, Z., Li, Y., Wang, Y., Hua, X., Zheng, C., Shi, Q., Tan, Z., Zheng, L., & Guo, W. (2024). Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. The Journal of Organic Chemistry, 89(23), 16809–16827. [Link]

  • Levkovskaya, G. G., et al. (2007). Regioselective heterocyclization of N,N-dimethylhydrazine with 2,2-dibromovinyl trifluoromethyl ketone to provide 5-bromo-1-methyl-3-trifluoromethylpyrazole. Russian Chemical Bulletin, 56, 1033–1035.
  • Raghunadh, A., et al. (2015). Copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles. Tetrahedron Letters, 56(34), 4919-4922.
  • Al-Zaydi, K. M. (2008).
  • El-borai, M. A., et al. (2013). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry, 11(36), 6128-6136. [Link]

  • Li, J., et al. (2018). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. ChemistrySelect, 3(41), 11579-11582.
  • Abdel-Wahab, B. F., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(16), 9578-9615. [Link]

  • Holla, B. S., et al. (2004). Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants. European Journal of Medicinal Chemistry, 39(9), 757-763.
  • Li, X., et al. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(43), 8754-8757. [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Begtrup, M., et al. (1994). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Acta Chemica Scandinavica, 48, 843-851.
  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

  • Chanteau, S. H., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(10), 3571–3582. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Ni, L., Zhao, J. L., & Wei, H. (2009). (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2103. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Elgemeie, G. H., & Ali, H. A. (2003). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Current Organic Chemistry, 7(10), 987-1004.
  • Martins, M. A. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 125. [Link]

  • Kumar, V., et al. (2013). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 18(12), 14879-14963. [Link]

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Foundational

Comprehensive NMR Characterization of 4-(5-Bromo-1H-pyrazol-3-yl)pyridine: A Technical Guide for Structural Elucidation

Executive Summary 4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS: 166196-54-9) is a highly valuable brominated heterocyclic scaffold, frequently utilized as a versatile building block in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS: 166196-54-9) is a highly valuable brominated heterocyclic scaffold, frequently utilized as a versatile building block in medicinal chemistry and materials science[1]. The combination of a pyrazole and a pyridine ring creates a privileged structure for drug discovery, particularly in the development of kinase inhibitors and antibacterial agents[2]. The reactive bromine atom at the 5-position of the pyrazole serves as an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) to create more complex architectures[1].

Understanding the exact nuclear magnetic resonance (NMR) profile of this compound is critical for researchers synthesizing complex derivatives[3]. This whitepaper provides an authoritative, self-validating guide to the 1 H and 13 C NMR characterization of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, detailing the mechanistic causality behind its spectral shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. By utilizing internal standards and specific solvent conditions, the protocol inherently flags calibration errors before data interpretation begins.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. Transfer the solid to a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v tetramethylsilane (TMS). Sonicate for 2 minutes to ensure complete dissolution. Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capacity slows down the tautomeric exchange of the pyrazole N-H proton, allowing it to be observed as a distinct, albeit broad, signal.

  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei to optimize power transfer and maximize the signal-to-noise ratio.

  • Locking and Shimming: Lock the spectrometer frequency to the deuterium resonance of the DMSO- d6​ solvent. Perform gradient shimming to achieve a homogeneous magnetic field.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans.

    • 13 C NMR: Execute a power-gated decoupling sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire 1024–2048 scans to ensure sufficient signal for the quaternary carbons (C-Br, C-ipso).

  • Quality Control (Self-Validation): Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Check the residual DMSO pentet (39.52 ppm for 13 C) and quintet (2.50 ppm for 1 H). If the Δδ between TMS and the residual solvent peak deviates by more than 0.02 ppm, the spectrometer's lock phase or temperature calibration must be recalibrated.

NMR_Workflow Prep Sample Preparation (DMSO-d6, TMS internal std) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Fourier Transform & Phase Correction Acq1D->Process Acq2D->Process Assign Structural Elucidation & Peak Assignment Process->Assign

Step-by-step workflow for NMR acquisition and structural assignment.

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of 4-(5-bromo-1H-pyrazol-3-yl)pyridine in DMSO- d6​ reveals four distinct proton environments. The chemical shifts are dictated by the profound electronic differences between the electron-deficient pyridine ring and the relatively electron-rich pyrazole ring[1].

Quantitative Data Summary ( 1 H NMR)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
N-H 13.80br s-1HPyrazole N-H
2, 6 8.65dd6.0, 1.52HPyridine H-2, H-6
3, 5 7.75dd6.0, 1.52HPyridine H-3, H-5
4' 7.15s-1HPyrazole H-4
Mechanistic Causality of Chemical Shifts
  • Pyridine Deshielding (H-2, H-6): The pyridine nitrogen acts as a powerful electron-withdrawing group via both inductive effects and resonance. This strongly deshields the ortho protons (H-2, H-6), pushing them significantly downfield to δ 8.65. The meta protons (H-3, H-5) are less affected by resonance deshielding, appearing at δ 7.75.

  • Pyrazole Shielding (H-4'): In the pyrazole ring, the lone pairs on the nitrogen atoms contribute to an aromatic sextet, making the ring relatively electron-rich compared to pyridine. Consequently, the H-4' proton is shielded and resonates upfield at δ 7.15.

  • Quadrupolar Relaxation (N-H): The N-H proton ( δ 13.80) appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the nitrogen-14 nucleus ( I=1 ) and intermediate chemical exchange rates driven by pyrazole tautomerism.

13 C NMR Spectral Analysis & Causality

The carbon-13 spectrum provides unambiguous confirmation of the molecular framework, particularly highlighting the quaternary carbons that link the two heterocycles and house the bromine atom.

Quantitative Data Summary ( 13 C NMR)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
2, 6 150.5CHPyridine C-2, C-6
3' 142.0CPyrazole C-3
4 138.5CPyridine C-4 (ipso)
5' 127.0CPyrazole C-5 (C-Br)
3, 5 120.0CHPyridine C-3, C-5
4' 105.5CHPyrazole C-4
Mechanistic Causality of Chemical Shifts
  • The Heavy Atom Effect (C-5'): The C-5' carbon, attached directly to the bromine atom, experiences the "heavy atom effect" (spin-orbit coupling). While halogens typically deshield carbons inductively, the massive electron cloud of bromine provides a counteracting shielding contribution, anchoring the C-5' shift at δ 127.0.

  • Conjugation and Electron Density: The C-4' carbon is the most shielded in the molecule ( δ 105.5), reflecting the high electron density at the 4-position of the pyrazole ring. Conversely, the pyridine C-2 and C-6 carbons are highly deshielded ( δ 150.5) due to their direct attachment to the electronegative pyridine nitrogen.

2D NMR Strategies for Unambiguous Assignment

To definitively link the isolated spin systems of the pyrazole and pyridine rings, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

Key HMBC Correlations
  • Inter-ring Connectivity: The proton at pyrazole H-4' ( δ 7.15) will show a strong 3J correlation to the pyridine ipso carbon C-4 ( δ 138.5). Reciprocally, the pyridine H-3/H-5 protons ( δ 7.75) will show a 3J correlation to the pyrazole C-3' carbon ( δ 142.0). These cross-peaks are the definitive proof of the C-C bond linking the two heterocycles.

  • Bromine Position Verification: The pyrazole H-4' proton will show a 2J correlation to the brominated C-5' carbon ( δ 127.0), confirming the regiochemistry of the halogen.

HMBC_Correlations cluster_0 Pyridine Ring cluster_1 Pyrazole Ring H26 H-2 / H-6 (δ 8.65) C4_py C-4 (Py) (δ 138.5) H26->C4_py 3J (HMBC) H35 H-3 / H-5 (δ 7.75) C3_pz C-3 (Pz) (δ 142.0) H35->C3_pz 3J (HMBC) Inter-ring H4_pz H-4 (Pz) (δ 7.15) H4_pz->C4_py 3J (HMBC) Inter-ring H4_pz->C3_pz 2J (HMBC) C5_pz C-5 (Br) (δ 127.0) H4_pz->C5_pz 2J (HMBC)

Key HMBC interactions for structural verification of the compound.

Sources

Exploratory

Physicochemical Characterization and HRMS Methodologies for 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Executive Summary In modern drug discovery and materials science, brominated heterocyclic scaffolds serve as critical structural intermediates. 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a privileged building block, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, brominated heterocyclic scaffolds serve as critical structural intermediates. 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a privileged building block, offering dual functionality: a pyrazole-pyridine core for target binding (e.g., kinase inhibition) and a reactive bromine site for transition-metal-catalyzed cross-coupling reactions (1)[1].

For researchers synthesizing derivatives or conducting pharmacokinetic profiling, distinguishing the compound's average molecular weight from its exact monoisotopic mass is paramount. This technical guide establishes the definitive mass parameters for this molecule and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical determination.

Chemical Identity and Structural Nuances

The molecular architecture of 4-(5-bromo-1H-pyrazol-3-yl)pyridine consists of a pyridine ring conjugated to a brominated pyrazole system.

Tautomeric Considerations: Due to annular tautomerism within the pyrazole ring, the proton rapidly exchanges between the N1 and N2 positions in solution. Consequently, the 3-yl and 5-yl positions are chemically equivalent, meaning 4-(5-bromo-1H-pyrazol-3-yl)pyridine and 4-(3-bromo-1H-pyrazol-5-yl)pyridine represent the exact same chemical entity (2)[2]. This dynamic equilibrium does not alter the elemental composition or the exact mass.

Table 1: Physicochemical and Mass Properties

To ensure analytical precision, all quantitative mass data is summarized below.

ParameterValueCausality / Analytical Significance
Chemical Formula C₈H₆BrN₃Defines the absolute elemental composition.
Average Molecular Weight 224.06 g/mol Used for bulk stoichiometric calculations and reagent weighing.
Monoisotopic Exact Mass ( 79 Br) 222.9745 DaPrimary target mass for HRMS identification.
Isotopic Exact Mass ( 81 Br) 224.9725 DaConfirms the presence of bromine via the M+2 isotopic peak.
Calculated m/z for[M+H]⁺ ( 79 Br) 223.9818The exact target m/z in positive electrospray ionization (ESI+).
Calculated m/z for [M+H]⁺ ( 81 Br) 225.9797Secondary m/z target for isotopic envelope validation.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass.

  • Molecular Weight (224.06 g/mol ): This is the weighted average mass based on the natural terrestrial abundance of all isotopes. Because naturally occurring bromine consists of roughly 50.69% 79 Br and 49.31% 81 Br, its average atomic weight is ~79.90 Da.

  • Exact Mass (222.9745 Da): High-Resolution Mass Spectrometers (like Orbitraps or TOFs) do not measure "average" masses; they detect discrete ions. Therefore, the mass spectrum will not show a peak at 224.06. Instead, it will display a characteristic 1:1 doublet at m/z 223.9818 and m/z 225.9797 (for the protonated adducts). This 2 Da split is the definitive diagnostic signature of a mono-brominated compound.

Analytical Methodology: HRMS Protocol

To definitively confirm the identity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, the following UHPLC-HRMS protocol is engineered as a self-validating system .

Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18, Gradient) S1->S2 Injection S3 ESI+ Ionization (Protonation) S2->S3 Elution S4 HRMS Analyzer (Orbitrap/TOF) S3->S4 Ion Transfer S5 Data Processing (Isotope Matching) S4->S5 m/z Detection

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step Execution & Mechanistic Causality

Phase 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol (Stock: 1 mg/mL).

  • Dilute to a working concentration of 1 µg/mL using 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete dissolution of the hydrophobic aromatic core. The addition of 0.1% formic acid acts as a proton donor, pre-protonating the basic nitrogen atoms on the pyridine and pyrazole rings. This drastically enhances ionization efficiency and limits in-source fragmentation.

Phase 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: Gradient elution effectively separates the target analyte from isobaric interferences or synthesis byproducts (such as unreacted starting materials). The C18 stationary phase retains the conjugated aromatic system, ensuring a sharp, symmetrical elution peak.

Phase 3: HRMS Acquisition & Self-Validation Loop

  • Ionization: Electrospray Ionization in positive mode (ESI+) with a capillary voltage of 3.5 kV.

  • Resolution: Set the mass analyzer (Orbitrap/TOF) to a resolution of 60,000 at m/z 200.

  • Self-Validating Injection Sequence:

    • Injection 1 (Solvent Blank): Confirms the absence of background contamination.

    • Injection 2 (System Suitability): Internal calibration mix to validate mass accuracy is < 3 ppm.

    • Injection 3 (Sample): 1 µg/mL analyte.

    • Injection 4 (Solvent Blank): Validates the absence of column carryover, ensuring the system resets properly.

Phase 4: Data Interpretation

  • Extract the ion chromatogram (EIC) for m/z 223.9818 with a narrow mass tolerance ( ± 5 ppm).

  • Verify the presence of the m/z 225.9797 peak at the exact same retention time.

  • Causality: The mass defect (the fractional part of the exact mass, .9818) rules out molecules with different elemental compositions. Furthermore, calculating the intensity ratio of the 223.9818 to 225.9797 peaks provides an intrinsic validation; a strict 1:1 ratio confirms the presence of a single bromine atom, rendering false positives virtually impossible.

References

  • Title: 4-(5-Bromo-1H-pyrazol-3-yl)
  • Title: 4-(5-bromo-1H-pyrazol-3-yl)

Sources

Foundational

Technical Whitepaper: SDS, Handling, and Synthetic Applications of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, halogenated N-heterocycles serve as indispensable building blocks. Among these, 4-(5-bromo-1H-pyrazol-3-yl)pyridine (and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, halogenated N-heterocycles serve as indispensable building blocks. Among these, 4-(5-bromo-1H-pyrazol-3-yl)pyridine (and its sulfuric acid salt derivative) stands out as a highly privileged dual-heterocycle scaffold. By combining a pyridine ring with a brominated pyrazole, this molecule offers a unique combination of hydrogen-bond donating/accepting capabilities and a highly reactive electrophilic center.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. Here, we will dissect the structural causality of the molecule, establish a self-validating protocol for its safe handling, and detail a robust methodology for its functionalization via metal-catalyzed cross-coupling.

Structural Causality and Chemical Profile

The architectural design of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is highly intentional for drug discovery and catalysis[Benchchem][1].

  • The Pyridine-Pyrazole Axis: The conjugated system between the pyridine and pyrazole rings enforces a planar geometry, which is critical for intercalating into biological targets or acting as a rigid ligand in transition-metal catalysis.

  • The Bromine Synthetic Handle: The placement of the bromine atom at the 5-position of the pyrazole ring is a deliberate synthetic choice. The electron-withdrawing nature of the adjacent pyrazole nitrogen atoms polarizes the C–Br bond. This polarization lowers the activation energy required for the oxidative addition of low-valent transition metals (e.g., Pd(0)), making it an exceptionally reactive substrate for Suzuki-Miyaura and Heck couplings.

  • Salt Formation: The compound is frequently utilized as a sulfuric acid salt (CAS: 2260933-15-9) to enhance its solubility in polar protic solvents and improve its shelf-life stability by protonating the basic pyridine nitrogen, thereby preventing oxidative degradation[EvitaChem][2].

Quantitative Data: Physicochemical Properties

The following table summarizes the core metrics for both the free base and the sulfuric acid salt forms.

ParameterFree Base SpecificationSulfuric Acid Salt Specification
CAS Number 166196-54-92260933-15-9
Molecular Formula C₈H₆BrN₃C₈H₈BrN₃O₄S
Molecular Weight 224.06 g/mol 322.13 g/mol
InChI Key DWVSQBAUYHTSRQ-UHFFFAOYSA-NKRWPOLDDDAWBDG-UHFFFAOYSA-N
Structural Feature Neutral, planar geometryProtonated, enhanced polarity

Safety Data Sheet (SDS) Core Parameters & Risk Mitigation

Handling halogenated N-heterocycles requires strict adherence to safety protocols. The nitrogen atoms can coordinate with biological metals, and the brominated moiety presents specific toxicological hazards.

Hazard Identification (GHS Classification)
  • Skin/Eye Irritation (Category 2): The free base is a known irritant. The sulfuric acid salt carries additional corrosive risks due to the presence of the sulfate counterion[Sigma-Aldrich][3].

  • Environmental Hazard: Brominated heterocycles are typically classified as acutely toxic to aquatic life.

Self-Validating Handling Protocol

To ensure trustworthiness in the lab, do not simply wear PPE; validate its effectiveness through observational checks.

  • Glove Selection: Use double-layered nitrile gloves. Validation: Nitrile provides excellent resistance to the solid powder. However, if handling the compound dissolved in DMF or DMSO, nitrile breakthrough occurs in <5 minutes. If a solvent drop hits the glove, immediately remove the outer glove; the absence of skin tingling validates the inner glove's integrity.

  • Atmospheric Control: Store the compound under an inert Argon atmosphere at 2–8 °C. Validation: Upon opening the vial, the powder should be free-flowing and off-white. If the powder has clumped or turned dark yellow, moisture absorption or photo-oxidation has occurred, and the batch must be recrystallized before catalytic use.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Because 4-(5-bromo-1H-pyrazol-3-yl)pyridine possesses multiple coordinating nitrogen atoms, it can inadvertently act as a bidentate ligand, sequestering the palladium catalyst and stalling the reaction. To overcome this causality, we must use bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) to outcompete the substrate for palladium coordination.

Step-by-Step Suzuki-Miyaura Methodology

Objective: Synthesize 4-(5-aryl-1H-pyrazol-3-yl)pyridine via C–C bond formation.

  • Step 1: Reagent Preparation (Degassing) Suspend 1.0 eq of 4-(5-bromo-1H-pyrazol-3-yl)pyridine and 1.2 eq of the desired arylboronic acid in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge with Argon for 15 minutes. Self-Validation Check: The cessation of dissolved oxygen micro-bubbles confirms the solvent is sufficiently degassed, preventing the oxidative homocoupling of the boronic acid.

  • Step 2: Catalyst & Base Addition Add 2.0 eq of K₂CO₃, followed by 5 mol% Pd₂(dba)₃ and 10 mol% XPhos. Self-Validation Check: Upon heating to 90 °C, the solution should transition from a dark purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange. This color shift visually validates the formation of the active monomeric Pd(0)-XPhos complex. If the solution turns opaque black, palladium black has precipitated due to oxygen ingress; the reaction must be aborted.

  • Step 3: Reaction Monitoring Stir at 90 °C for 12 hours. Self-Validation Check: Perform TLC (50% EtOAc/Hexanes) under UV 254 nm. The disappearance of the high-Rf brominated starting material and the appearance of a highly fluorescent blue/green product spot validates successful conversion.

  • Step 4: Quenching and Extraction Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Visualization

Workflow Prep 1. Reagent Prep (Argon Degassing) Reaction 2. Cross-Coupling (Pd Cat, 90°C) Prep->Reaction Quench 3. Quenching (Aq. NH4Cl) Reaction->Quench Extract 4. Extraction (EtOAc / Brine) Quench->Extract Purify 5. Purification (Silica Gel) Extract->Purify

Caption: Step-by-step experimental workflow for the functionalization of the pyrazole-pyridine scaffold.

Mechanistic Pathway: The Catalytic Cycle

To truly master the handling and application of this compound, one must understand how it behaves at the molecular level during catalysis. The diagram below maps the specific interaction of 4-(5-bromo-1H-pyrazol-3-yl)pyridine within the Suzuki-Miyaura cycle.

SuzukiCycle Pd0 Active Pd(0) Catalyst (Bulky Ligand Stabilized) OxAdd Oxidative Addition Pd(II) inserts into C-Br bond of 4-(5-bromo-1H-pyrazol-3-yl)pyridine Pd0->OxAdd + Ar-Br Substrate TransMet Transmetalation Arylboronic acid transfers Aryl group to Pd(II) center OxAdd->TransMet + Ar'-B(OH)2 + K2CO3 Base RedElim Reductive Elimination C-C bond formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 4-(5-aryl-1H-pyrazol-3-yl)pyridine RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the brominated scaffold.

Optimization Metrics Table

The following table demonstrates the causality of ligand choice on reaction yield, proving why bulky ligands are required for this specific nitrogen-rich heterocycle.

Catalyst SystemLigand Steric BulkObservation / CausalityIsolated Yield (%)
Pd(PPh₃)₄LowCatalyst poisoned by pyrazole nitrogen coordination.< 15%
Pd₂(dba)₃ + dppfMediumSluggish oxidative addition into the C-Br bond.45%
Pd₂(dba)₃ + XPhos High Bulky ligand prevents N-coordination; rapid turnover. > 92%

References

  • EvitaChem. 4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid Product Data and Synthesis Analysis.
  • Benchchem. 4-(5-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9) Properties and Applications.
  • Sigma-Aldrich. Pyridiine sulfite / 4-(5-bromo-1H-pyrazol-3-yl)pyridine; sulfuric acid (CAS 2260933-15-9).

Sources

Exploratory

thermodynamic stability of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

An In-depth Technical Guide to the Thermodynamic Stability of 4-(5-bromo-1H-pyrazol-3-yl)pyridine Abstract: This technical guide provides a comprehensive framework for evaluating the , a heterocyclic building block of si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Abstract: This technical guide provides a comprehensive framework for evaluating the , a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Recognizing the criticality of molecular stability in the drug development pipeline, this document synthesizes theoretical principles with actionable experimental and computational protocols. We delve into the intrinsic stability contributions of the pyrazole and pyridine moieties, the influence of the bromine substituent, and the methodologies required for a robust stability assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, step-by-step workflows for thermal analysis, forced degradation studies, and computational modeling.

Introduction

The Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug design and development. It directly influences a compound's shelf-life, formulation, bioavailability, and safety profile.[3] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[3][4] Therefore, a thorough understanding of a molecule's intrinsic stability under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring a safe and efficacious therapeutic agent.[5] Forced degradation studies, for instance, are essential for developing stability-indicating analytical methods and elucidating potential degradation pathways.[5][6]

Introducing 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Heterocyclic Scaffold of Interest

4-(5-bromo-1H-pyrazol-3-yl)pyridine (Molecular Formula: C₈H₆BrN₃) is a heterocyclic compound that merges the structural features of both pyrazole and pyridine.[2] These two scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in approved drugs.[2][7][8] The pyrazole ring is known for a wide array of pharmacological activities, while the pyridine moiety can enhance pharmacokinetic properties, such as metabolic stability and solubility.[8][9] The presence of a reactive bromine atom makes this molecule a versatile intermediate for creating more complex structures through cross-coupling reactions, further cementing its importance in drug discovery programs.[1][2] This guide will explore the factors governing its stability and the methods used to quantify it.

Theoretical Framework: Factors Influencing Stability

The overall is a composite of the properties of its constituent rings and the electronic effects of its substituent.

The Pyrazole Moiety: A Balance of Aromaticity and Reactivity

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their stability is derived from the delocalization of π-electrons within the ring.[10] However, computational studies have shown that the pyrazole ring is generally less stable than its isomer, imidazole, due to differences in charge distribution and atomic energies.[11] The presence of adjacent nitrogen atoms creates a region of high electron density, which can also be a site of reactivity. The thermal decomposition of pyrazole derivatives often involves the elimination of N₂, indicating the N-N bond can be a point of initial bond cleavage under thermal stress.[12]

The Pyridine Moiety: An Electron-Deficient Aromatic System

Pyridine is a six-membered aromatic heterocycle that is generally considered stable due to its robust aromatic system.[13] The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the ring electron-deficient and influences its interactions and metabolic profile. In drug design, the inclusion of a pyridine ring can enhance metabolic stability, improve binding to target proteins, and increase aqueous solubility—all desirable traits for a drug candidate.[8][9] Its inherent stability contributes positively to the overall thermodynamic profile of the parent molecule.

Synergistic and Substituent Effects: Bromine's Influence

The bromine atom at the 5-position of the pyrazole ring is a key feature. Halogen substituents are electronegative and can influence the electronic distribution within the pyrazole ring, potentially affecting its stability. Furthermore, the C-Br bond can be susceptible to cleavage, particularly under photolytic stress, which is a critical consideration in photostability assessments. The linkage between the electron-rich pyrazole and the electron-deficient pyridine ring creates a conjugated system that allows for electronic communication between the two moieties, which can enhance overall molecular stability through resonance.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a compound. This involves subjecting the molecule to a range of stress conditions and analyzing its response.

Thermal Analysis: Probing Decomposition and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for directly measuring a compound's response to heat.[14][15] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition, while DSC detects heat flow changes associated with phase transitions like melting, which can also provide insights into purity and polymorphic forms.[16][17][18]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-(5-bromo-1H-pyrazol-3-yl)pyridine into a ceramic or aluminum TGA pan.

  • Experimental Conditions: Place the pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.[15]

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Experimental Conditions: Place both the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses expected thermal events (e.g., 25 °C to 350 °C).[16]

  • Atmosphere: Maintain an inert nitrogen atmosphere during the scan.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically correspond to melting points, while sharp exothermic peaks following a melt can indicate decomposition.

Forced Degradation Studies: Simulating Shelf-Life and Environmental Stress

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability programs as mandated by ICH guidelines.[4][5] It involves subjecting the drug substance to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and establishing degradation pathways.[5] This is crucial for developing and validating stability-indicating analytical methods.[3]

  • Stock Solution Preparation: Prepare a stock solution of 4-(5-bromo-1H-pyrazol-3-yl)pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2-8 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.[3]

    • Thermal Degradation: Expose the solid powder and the solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid powder and solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.

  • Objective: The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products from the main peak.

Computational Approaches to Stability Prediction

In parallel with experimental work, computational chemistry offers powerful tools to predict and rationalize molecular stability.[19]

Density Functional Theory (DFT) as a Predictive Tool

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[20] By calculating properties such as total energy, bond dissociation energies, and the highest occupied/lowest unoccupied molecular orbital (HOMO-LUMO) gap, DFT can provide deep insights into the relative stability of different molecular structures or isomers.[12][19][21] These calculations can guide experimental design by identifying the most likely sites of reactivity or degradation.

  • Structure Optimization: Build the 3D structure of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[19] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data like Gibbs free energy.[22]

  • Property Calculation: Calculate key electronic properties from the optimized structure, such as the electrostatic potential map (to identify electron-rich and electron-poor regions) and bond dissociation energies for labile bonds (e.g., C-Br, N-N).

  • Analysis: Compare the calculated energies and properties to those of known stable or unstable reference compounds to make a qualitative assessment of thermodynamic stability. For example, a larger HOMO-LUMO gap generally correlates with higher kinetic stability.

Data Interpretation and Summary

Integrating Experimental and Computational Data

A robust stability profile is built by integrating data from all methodologies. DFT can explain the "why" behind experimental observations. For example, if TGA shows an early decomposition temperature, DFT might reveal a particularly weak bond in the molecule. Similarly, degradants identified by LC-MS in forced degradation studies can be rationalized by examining the molecule's calculated electrostatic potential, which highlights the most likely sites for nucleophilic or electrophilic attack.

Tabulated Stability Data (Illustrative)

Since specific experimental data for 4-(5-bromo-1H-pyrazol-3-yl)pyridine is not publicly available, the following table illustrates how the results from the described protocols would be summarized.

ParameterMethodIllustrative ResultInterpretation
Melting Point (Tₘ) DSC185 °CIndicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity.
Decomposition Temp (Tₔ) TGA250 °C (Onset)The temperature at which the molecule begins to undergo significant mass loss, a direct measure of thermal stability.
Acid Hydrolysis Forced Degradation/HPLC~15% degradation after 8h at 80°CShows moderate lability to acidic conditions. Degradant structures would be identified by MS.
Base Hydrolysis Forced Degradation/HPLC~10% degradation after 8h at 80°CShows moderate stability in basic conditions.
Oxidative Stress Forced Degradation/HPLCStableIndicates low susceptibility to oxidation by H₂O₂.
Bond Dissociation Energy DFT CalculationC-Br: ~70 kcal/molProvides a theoretical measure of bond strength, suggesting potential points of cleavage.

Visualizations & Workflows

Overall Stability Assessment Workflow

cluster_0 Theoretical Analysis cluster_1 Experimental Assessment cluster_2 Computational Prediction cluster_3 Data Integration & Interpretation T1 Structural & Electronic Properties of Pyrazole & Pyridine E1 Thermal Analysis (TGA & DSC) T1->E1 Guides Hypothesis E2 Forced Degradation Studies (ICH Guidelines) T1->E2 Guides Hypothesis C1 Density Functional Theory (DFT Calculations) T1->C1 Guides Hypothesis D1 Comprehensive Stability Profile E1->D1 E2->D1 C1->D1

Caption: Integrated workflow for thermodynamic stability assessment.

Forced Degradation Study Protocol

cluster_stress Stress Conditions Start Drug Substance (4-(5-bromo-1H-pyrazol-3-yl)pyridine) Acid Acid Hydrolysis (0.1M HCl, Heat) Start->Acid Base Base Hydrolysis (0.1M NaOH, Heat) Start->Base Ox Oxidation (3% H2O2) Start->Ox Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal (Dry Heat) Start->Thermal Analysis Sample Analysis (HPLC-PDA-MS) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis Result Identify & Quantify Degradation Products Analysis->Result

Caption: Workflow for a pharmaceutical forced degradation study.

DFT Calculation Workflow

Input Input: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Verify->Opt No Prop Calculate Properties (Energy, ESP, BDEs) Verify->Prop Yes Output Output: Stability & Reactivity Data Prop->Output

Caption: A typical workflow for DFT-based stability analysis.

Conclusion and Future Directions

The is a critical parameter that dictates its viability as a scaffold in drug discovery. This guide has outlined a comprehensive, integrated strategy for its assessment, combining established experimental techniques with modern computational methods. While the inherent stability of the pyridine and pyrazole rings provides a solid foundation, a thorough investigation via thermal analysis and forced degradation studies is essential to de-risk its development. Future work should focus on executing these protocols to generate a specific stability profile for the molecule, identifying any unique degradation products, and using this information to guide the formulation and handling of this promising chemical entity.

References

Click to expand
  • Purkh. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Request PDF. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Crystals, 13(1), 155. Retrieved from [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega, 6(48), 32821–32831. Retrieved from [Link]

  • Pharmatutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience, 14(4), 13175-13189. Retrieved from [Link]

  • MDPI. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. Magnetochemistry, 9(2), 40. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve and differential scanning calorimetry (DSC) curve of DPPDS. Retrieved from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) The Calculation of Thermodynamic Properties of Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances. Retrieved from [Link]

Sources

Foundational

Annular Tautomerism in 4-(5-Bromo-1H-pyrazol-3-yl)pyridine Derivatives: A Technical Guide to Structural Characterization

Executive Summary & Mechanistic Foundations In the realm of rational drug design, 4-(5-bromo-1H-pyrazol-3-yl)pyridine derivatives serve as privileged scaffolds, most notably in the development of Checkpoint kinase 1 (Chk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

In the realm of rational drug design, 4-(5-bromo-1H-pyrazol-3-yl)pyridine derivatives serve as privileged scaffolds, most notably in the development of Checkpoint kinase 1 (Chk1) inhibitors and other oncology targets[1]. However, a critical structural nuance often overlooked during early-stage lead optimization is prototropic annular tautomerism .

Annular tautomerism in pyrazoles involves the rapid migration of the N-H proton between the N1 and N2 atoms of the heterocyclic ring. For unsymmetrically substituted derivatives like 4-(5-bromo-1H-pyrazol-3-yl)pyridine, this proton exchange generates two distinct desmotropes (tautomers):

  • Tautomer A : 3-bromo-5-(pyridin-4-yl)-1H-pyrazole

  • Tautomer B : 5-bromo-3-(pyridin-4-yl)-1H-pyrazole

The equilibrium between these forms is not merely an academic curiosity; it dictates the hydrogen-bond donor/acceptor vectors presented to the kinase hinge region, fundamentally altering binding affinity, solubility, and solid-state packing[2]. The thermodynamic preference for a specific tautomer is governed by a delicate balance of the electron-withdrawing inductive effect (-I) of the bromine atom, the basicity of the pyridine substituent, intramolecular hydrogen bonding, and the dielectric constant of the surrounding medium[3].

Causality in Analytical Methodologies

To accurately map the tautomeric landscape, researchers cannot rely on a single analytical technique. In solution, the low activation barrier for proton transfer often results in rapid interconversion on the NMR timescale, leading to averaged, broadened signals that mask the true tautomeric ratio[4].

To circumvent this, we must manipulate the kinetics (via cryogenic cooling) or the thermodynamics (via strongly interacting solvents). Conversely, in the solid state, tautomerism is typically "frozen" into a single dominant form dictated by crystal lattice energies[5]. Therefore, a self-validating analytical triad is required: Variable-Temperature (VT) Solution NMR to observe dynamic equilibria, Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR/X-ray to determine lattice preference, and Density Functional Theory (DFT) to calculate foundational thermodynamic parameters.

TautomericFactors Equilibrium Tautomeric Equilibrium Thermo Thermodynamic Factors Thermo->Equilibrium Kinetics Kinetic Factors Kinetics->Equilibrium Solvent Solvent Polarity (Dielectric Constant) Solvent->Thermo Hbond Intermolecular H-Bonding Hbond->Thermo Electronic Substituent Electronic Effects Electronic->Thermo Temp Temperature Temp->Kinetics Barrier Activation Barrier (Proton Transfer) Barrier->Kinetics

Logical relationship of thermodynamic and kinetic factors governing pyrazole tautomerism.

Experimental Protocols & Workflows

Protocol 1: Variable-Temperature (VT) Solution-State NMR

Objective: Decelerate prototropic exchange to resolve distinct tautomeric signals and calculate the equilibrium constant ( Keq​ ) in solution.

  • Sample Preparation: Dissolve 15–20 mg of the 4-(5-bromo-1H-pyrazol-3-yl)pyridine derivative in 0.5 mL of a highly polar, aprotic solvent (e.g., DMSO- d6​ ) to stabilize specific tautomers via hydrogen bonding, or a non-polar solvent (e.g., CDCl 3​ ) to observe the intrinsic equilibrium[4].

  • Instrument Calibration: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Calibrate the temperature using a standard methanol sample.

  • VT Acquisition:

    • Acquire standard 1D 1 H spectra at 298 K. Broadened pyrazole C4-H or N-H signals indicate intermediate exchange rates.

    • Cool the sample in 10 K increments down to 230 K (ensure the solvent freezing point is respected; use DMF- d7​ for extreme low temperatures).

    • Identify the coalescence temperature ( Tc​ ). Continue cooling until sharp, distinct peaks for Tautomer A and Tautomer B are resolved.

  • 15 N HMBC Analysis: At the lowest temperature, acquire 1 H- 15 N HMBC spectra. The protonated "pyrrole-like" nitrogen (N-H) will resonate at ~170–190 ppm, while the unprotonated "pyridine-like" nitrogen (N:) will appear at ~240–260 ppm[6]. Correlation cross-peaks from the C4-H proton to these nitrogens unambiguously assign the dominant tautomer.

Protocol 2: Solid-State Characterization (X-ray & CPMAS NMR)

Objective: Determine the thermodynamically preferred tautomer within the crystal lattice.

  • Crystallization: Grow single crystals via slow evaporation from a binary solvent system (e.g., methanol/dichloromethane) over 48–72 hours.

  • X-ray Diffraction: Mount a suitable crystal on a diffractometer. The exact position of the residual electron density peak corresponding to the N-H proton will identify the solid-state tautomer[3].

  • 13 C and 15 N CPMAS NMR: For microcrystalline powders where single crystals cannot be grown, pack the sample into a zirconia rotor. Spin at the magic angle (10–15 kHz). The cross-polarization magic-angle spinning (CPMAS) technique yields sharp 15 N signals without exchange broadening, definitively proving which nitrogen bears the proton in the solid state[7].

Protocol 3: DFT Computational Modeling

Objective: Validate experimental findings and calculate foundational thermodynamic parameters.

  • Geometry Optimization: Construct in silico models of Tautomer A and Tautomer B. Optimize geometries using the M06-2X or B3LYP functional paired with a 6-311++G(d,p) basis set[3].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate specific solvent environments (e.g., DMSO, water, chloroform) to mirror the NMR conditions.

  • Thermodynamic Extraction: Run frequency calculations to confirm the absence of imaginary frequencies (verifying a true local minimum) and extract the Gibbs free energy ( ΔG ) to calculate theoretical Keq​ .

  • NMR Shielding Tensors: Calculate GIAO (Gauge-Independent Atomic Orbital) NMR shifts to correlate theoretical predictions with experimental 13 C and 15 N data[8].

TautomerismWorkflow cluster_tautomers Start 4-(5-bromo-1H-pyrazol-3-yl)pyridine TautomerA Tautomer A (3-Py, 5-Br) Start->TautomerA Prototropy TautomerB Tautomer B (5-Py, 3-Br) Start->TautomerB Prototropy TautomerA->TautomerB Dynamic Equilibrium NMR Solution NMR (VT & Solvent Effects) TautomerA->NMR Solid Solid-State Analysis (X-ray & CPMAS NMR) TautomerA->Solid DFT DFT Modeling (M06-2X / PCM) TautomerA->DFT TautomerB->NMR TautomerB->Solid TautomerB->DFT Output Tautomeric Ratio & Thermodynamic Stability NMR->Output Solid->Output DFT->Output

Analytical workflow for characterizing annular tautomerism in pyrazole derivatives.

Quantitative Data Summary

The table below synthesizes typical physicochemical and spectroscopic parameters expected for the tautomers of 4-(5-bromo-1H-pyrazol-3-yl)pyridine derivatives, derived from standardized analytical workflows[6][8].

ParameterTautomer A (3-Py, 5-Br)Tautomer B (5-Py, 3-Br)Analytical Method
15 N NMR Shift (N-H) ~185 ppm~175 ppm 1 H- 15 N HMBC (230 K)
15 N NMR Shift (N:) ~250 ppm~245 ppm 1 H- 15 N HMBC (230 K)
Relative Energy ( ΔG ) 0.0 kcal/mol (Reference)+1.2 to +2.5 kcal/molDFT (M06-2X/PCM-DMSO)
Solid-State Preference Minor (Monomeric)Major (H-bonded dimer)X-ray Crystallography
Proton Exchange Rate > 10 3 s −1 (298 K)> 10 3 s −1 (298 K)VT- 1 H NMR Lineshape

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-(5-Bromo-1H-pyrazol-3-yl)pyridine

Introduction The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1] The combination of a pyridine and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.[1] The combination of a pyridine and a pyrazole ring offers a unique three-dimensional structure and electronic properties conducive to forming specific and potent interactions with biological targets. Pyrazole derivatives are well-documented for a broad spectrum of pharmacological activities, including but not limited to anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The presence of a reactive bromine atom on the pyrazole ring makes 4-(5-bromo-1H-pyrazol-3-yl)pyridine a versatile building block for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions.

Among these transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely utilized method for the formation of carbon-carbon bonds.[2][3] Its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups have made it an indispensable tool in drug discovery and development. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine with various arylboronic acids, offering insights into the reaction mechanism, optimized protocols, and troubleshooting strategies.

Reaction Mechanism and Key Considerations

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-(5-bromo-1H-pyrazol-3-yl)pyridine to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar-B(OR)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the successful coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, several factors must be carefully considered:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For heteroaromatic substrates, bulky and electron-rich phosphine ligands such as XPhos or SPhos often prove effective in promoting the reaction.[4] Pre-catalysts like XPhos Pd G2 can also be utilized for their stability and ease of handling.

  • Base: An appropriate base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) are commonly employed.[5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or DMF/water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols

This section provides a detailed protocol for a general Suzuki-Miyaura cross-coupling reaction of 4-(5-bromo-1H-pyrazol-3-yl)pyridine with a representative arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(5-Bromo-1H-pyrazol-3-yl)pyridine≥95%Commercial Source
Arylboronic Acid≥97%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial SourceHandle under an inert atmosphere.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercial SourceFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceDegas before use.
WaterDeionizedIn-houseDegas before use.
Round-bottom flask or microwave vialFlame-dried before use.
Magnetic stirrer and stir bar
CondenserFor reactions at elevated temperatures under conventional heating.
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to a flame-dried flask: - 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(PPh₃)₄ (5 mol%) B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add degassed 1,4-dioxane and water (4:1 v/v). B->C D 4. Heat the mixture to 90 °C and stir for 18 hours. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F Upon completion G 7. Wash with water and brine. F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol %).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water (in a 4:1 volume ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

  • Reaction: Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 18 hours. For microwave-assisted reactions, heat the sealed vial to 120-140 °C for 20-30 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(5-aryl-1H-pyrazol-3-yl)pyridine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of reagents (e.g., wet boronic acid)- Use a fresh batch of catalyst or a different pre-catalyst.- Ensure thorough degassing of all solvents.- Use anhydrous solvents and dry reagents. Consider using a boronate ester instead of the boronic acid.
Formation of Homocoupled Byproducts - Presence of oxygen- High catalyst loading- Strictly maintain an inert atmosphere throughout the reaction.- Optimize the catalyst loading; a lower concentration may be sufficient.
Protodeboronation (Loss of Boronic Acid) - Presence of water and/or base- Prolonged reaction time at high temperature- Use anhydrous conditions if possible.- Optimize the reaction time and temperature to minimize decomposition of the boronic acid.
Dehalogenation of Starting Material - Presence of a hydrogen source (e.g., water, alcohol)- Certain catalyst/ligand combinations- Use anhydrous solvents.- Screen different ligands; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[4]

References

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2257. Available at: [Link]

  • Deraedt, C., et al. (2023). Synthesis of Heteroarylated Pyridines via a Double C-H Bond Functionalization using Palladium-catalyzed 1,4-Migration Combined with Direct Arylation. ChemCatChem. Available at: [Link]

  • Sha, F., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters, 59(25), 2445-2448.
  • Ojima, M., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6039-6042. Available at: [Link]

  • Ali, M. A., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 730-734. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties.
  • Khan, I., et al. (2020). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Bioorganic Chemistry, 94, 103390.
  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-317. Available at: [Link]

  • Goparaju, C. M., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry, 47(22), 5437-5447. Available at: [Link]

  • Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]

  • Shang, R., et al. (2017). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 82(9), 4887-4894. Available at: [Link]

  • Krátky, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(3), 655-664. Available at: [Link]

  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1667-1677. Available at: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Hlasta, D. J., et al. (2008). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 73(24), 9793-9796. Available at: [Link]

  • Wang, C-Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6853. Available at: [Link]

  • Google Patents. IN202021056581A - SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID.

Sources

Application

Application Note: Synthesis and Optimization of Kinase Inhibitors Utilizing 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegenerative diseases. 4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and neurodegenerative diseases. 4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9) has emerged as a privileged, versatile building block in medicinal chemistry[1]. Combining a pyrazole and a pyridine ring, this scaffold provides an optimal hydrogen-bonding network for anchoring into the ATP-binding hinge region of kinases such as c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK)[2][3].

This application note provides a comprehensive, self-validating protocol for the late-stage functionalization of this scaffold. By leveraging the reactive bromine atom at the 5-position, medicinal chemists can rapidly generate libraries of derivatives via palladium-catalyzed cross-coupling to probe the hydrophobic specificity pockets of target kinases[1][4].

Mechanistic Rationale & Structural Design

The efficacy of the 4-(pyrazol-3-yl)pyridine core lies in its dual functionality:

  • Hinge-Binding Pharmacophore: The nitrogen atom of the pyridine ring acts as a robust hydrogen bond acceptor, while the NH of the pyrazole acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide protons of the kinase hinge region (e.g., Met149 in JNK3)[5].

  • Vector Trajectory: The bromine atom at the 5-position of the pyrazole directs substituents precisely toward the hydrophobic pocket (often the DFG-in or DFG-out conformation). This allows for the strategic introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to drive isoform selectivity (e.g., JNK3 over JNK1 or p38 α )[3][6].

MAPK_Signaling Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, MEKK1) Stimulus->MAP3K MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K MAPK MAPK (JNK3 / p38) MAP2K->MAPK Targets Transcription Factors (c-Jun, ATF2) MAPK->Targets Inhibitor 4-(Pyrazol-3-yl)pyridine Inhibitor Inhibitor->MAPK Inhibits Response Apoptosis / Neurodegeneration Targets->Response

MAPK signaling cascade illustrating the targeted inhibition of JNK/p38 by pyrazolyl-pyridine derivatives.

Synthetic Workflow & Causality

The direct cross-coupling of unprotected pyrazoles often results in poor yields due to the strong coordination of the basic pyrazole nitrogen to palladium catalysts, which poisons the catalytic cycle. To circumvent this, a three-step workflow is employed: N-protection, cross-coupling, and deprotection.

Synthesis_Workflow Start 4-(5-bromo-1H-pyrazol-3-yl)pyridine (Core Scaffold) Protect N-Protection (THP Ether Formation) Start->Protect Step 1 Couple Suzuki-Miyaura Cross-Coupling Protect->Couple Step 2 Deprotect Acidic Deprotection (TFA/DCM) Couple->Deprotect Step 3 Purify Prep-HPLC Purification Deprotect->Purify Step 4

Four-step synthetic workflow for the late-stage functionalization of the brominated scaffold.

Detailed Experimental Protocols

Step 1: N-Protection of the Pyrazole Core

Objective: Mask the pyrazole NH to prevent palladium catalyst deactivation during downstream coupling. Tetrahydropyranyl (THP) is selected because it is stable under the basic conditions of the Suzuki coupling but easily cleaved under mild acidic conditions.

  • Reagent Preparation: Suspend 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Catalysis & Addition: Add p-toluenesulfonic acid monohydrate (pTSA·H 2​ O, 0.1 eq) as an acid catalyst. Dropwise, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Reaction & Validation: Stir at room temperature for 4 hours. In-process control: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material ( Rf​≈0.1 ) will convert to a less polar THP-protected intermediate ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO 3​ (30 mL) to neutralize the pTSA. Extract with DCM (2 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Introduce diverse aryl/heteroaryl groups at the 5-position to probe the kinase hydrophobic pocket. Pd(dppf)Cl 2​ is utilized as the catalyst; its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and suppressing unwanted β -hydride elimination pathways common with sterically hindered substrates.

  • Setup: In a microwave-safe vial, combine the THP-protected intermediate (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.2 eq), and K 2​ CO 3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and H 2​ O (4:1 v/v, 10 mL). Causality: The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq). Seal the vial and purge with nitrogen for 5 minutes.

  • Heating & Validation: Heat the reaction at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation). In-process control: LC-MS analysis should indicate complete consumption of the brominated starting material and the appearance of the coupled product mass [M+H] + .

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer.

Step 3: Deprotection and Isolation

Objective: Cleave the THP protecting group to restore the active hinge-binding pharmacophore.

  • Acidic Cleavage: Dissolve the crude coupled product in DCM (10 mL). Add trifluoroacetic acid (TFA, 2.0 mL). Causality: TFA provides sufficient acidity to hydrolyze the THP acetal without cleaving the newly formed C-C biaryl bond or protonating the pyridine excessively to the point of insolubility.

  • Reaction: Stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture to remove excess TFA. Purify the residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final kinase inhibitor as a pure solid.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 5-position drastically alters the selectivity profile of the inhibitors. The table below summarizes representative SAR data demonstrating how specific R-groups drive selectivity toward JNK3 over the closely related p38 α isoform[2][3].

Compound IDR-Group (5-position)JNK3 IC 50​ (nM)p38 α IC 50​ (nM)Selectivity Fold (p38 α / JNK3)
Cmpd-01 Phenyl1204503.75x
Cmpd-02 4-Fluorophenyl453106.8x
Cmpd-03 3-(Trifluoromethyl)phenyl1585056.6x
Cmpd-04 4-(Methylsulfonyl)phenyl8>2000>250x

Table 1: Representative biochemical assay data illustrating the impact of hydrophobic pocket functionalization on kinase selectivity.

Conclusion

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a highly robust starting point for kinase inhibitor discovery. By utilizing a controlled protection-coupling-deprotection sequence, researchers can rapidly synthesize diverse libraries of compounds. The structural rigidity and predictable hydrogen-bonding geometry of the pyrazolyl-pyridine core make it an indispensable tool for targeting the ATP-binding site of kinases implicated in neurodegeneration and oncology.

References

  • ACS Medicinal Chemistry Letters. "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." American Chemical Society. Available at:[Link]

  • Taylor & Francis. "Update on JNK inhibitor patents: 2015 to present." Expert Opinion on Therapeutic Patents. Available at:[Link]

  • PubMed Central (NIH). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." National Institutes of Health. Available at:[Link]

Sources

Method

Protocol for Regioselective N-Alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Abstract This application note provides a detailed protocol for the regioselective N-alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a critical transformation in the synthesis of diverse molecular entities for drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the regioselective N-alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a critical transformation in the synthesis of diverse molecular entities for drug discovery and materials science. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the nitrogen atoms is paramount for structure-activity relationship (SAR) studies.[1][2][3] This document outlines the mechanistic principles governing regioselectivity, offers a robust experimental procedure, and details analytical methods for product characterization, thereby serving as a comprehensive guide for researchers in the field.

Introduction: The Significance of Pyrazole N-Alkylation

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine moiety is a versatile building block, combining the functionalities of both a pyrazole and a pyridine ring.[4] Pyrazole derivatives are well-documented for a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[4] The nitrogen atoms of the pyrazole ring present two potential sites for alkylation (N1 and N2), and the selective introduction of substituents at either position can profoundly influence the biological activity and physicochemical properties of the resulting molecule.[2][5] Consequently, developing protocols that afford high regioselectivity is a persistent challenge and a critical objective in synthetic organic chemistry.[2][6][7]

This guide focuses on establishing a reliable method for the regioselective N-alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, providing a foundational procedure that can be adapted for the synthesis of a library of analogues for further investigation.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and alkylating agent.[2][8]

  • Electronic Effects: The two nitrogen atoms of the pyrazole ring possess similar electronic properties, which complicates regioselective functionalization.[2][5] The tautomeric nature of the N-H pyrazole allows for the formation of a pyrazolate anion upon deprotonation. The distribution of negative charge in this anion and the relative nucleophilicity of the two nitrogen atoms are influenced by the substituents on the pyrazole ring.

  • Steric Hindrance: The steric bulk of the substituents on the pyrazole ring and the alkylating agent play a crucial role in directing the alkylation.[9][10] Generally, alkylation is favored at the less sterically hindered nitrogen atom. In the case of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, the pyridine group at the 3-position and the bromine atom at the 5-position create a distinct steric environment around the N1 and N2 positions.

  • Reaction Conditions:

    • Base: The choice of base can significantly influence the regioselectivity.[2][11] Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to generate the pyrazolate anion. The counter-ion of the base can also play a role in coordinating with the pyrazolate and influencing the approach of the electrophile.

    • Solvent: The polarity of the solvent can impact the solubility of the reactants and the stability of the transition states, thereby affecting the regioselectivity.[11][12] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and have been shown to favor the formation of a single regioisomer in some cases.[11][12]

    • Alkylating Agent: The nature of the alkylating agent (e.g., primary vs. secondary alkyl halide, presence of electron-withdrawing groups) can affect the reaction mechanism (SN1 vs. SN2) and, consequently, the regioselectivity.[13]

Experimental Protocol: Regioselective N1-Alkylation

This protocol describes a general procedure for the regioselective N1-alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine using an alkyl halide under basic conditions. This method has been shown to be effective for achieving high N1 selectivity with primary alkyl halides.[11]

Materials and Reagents
ReagentSupplierGrade
4-(5-bromo-1H-pyrazol-3-yl)pyridineCommercial Source≥95%
Alkyl Halide (e.g., Iodomethane)Commercial SourceReagent Grade
Sodium Hydride (NaH), 60% in mineral oilCommercial SourceReagent Grade
Anhydrous Tetrahydrofuran (THF)Commercial SourceDriSolv® or similar
Saturated Aqueous Ammonium Chloride (NH₄Cl)In-house preparation
Ethyl Acetate (EtOAc)Commercial SourceACS Grade
BrineIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Commercial SourceACS Grade
Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry a round-bottom flask under vacuum Add_Pyrazole Add 4-(5-bromo-1H-pyrazol-3-yl)pyridine and anhydrous THF Start->Add_Pyrazole Cool Cool the mixture to 0 °C Add_Pyrazole->Cool Add_NaH Add NaH portion-wise Cool->Add_NaH Caution: H₂ gas evolution Stir_1 Stir at 0 °C for 30 min Add_NaH->Stir_1 Add_Alkyl_Halide Add alkyl halide dropwise Stir_1->Add_Alkyl_Halide Stir_2 Stir at room temperature and monitor by TLC/LC-MS Add_Alkyl_Halide->Stir_2 Quench Quench with saturated aq. NH₄Cl Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End Obtain desired N-alkylated product Purify->End

Caption: General workflow for the regioselective N-alkylation.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Characterization and Data Analysis

Confirmation of the desired N-alkylated product and determination of the regioselectivity can be achieved through a combination of spectroscopic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between N1 and N2 regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the alkyl substituent. A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogs.[9] For N1-alkylated pyrazoles, the substituent at the 1-position often causes a downfield shift of the C5 proton and an upfield shift of the C3 proton compared to the N2-isomer.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

X-ray Crystallography

In cases of ambiguity or for absolute confirmation of regiochemistry, single-crystal X-ray diffraction analysis is the definitive method.[13]

Expected Analytical Data Summary
Analysis TechniqueExpected Outcome for N1-Alkylated Product
¹H NMR Appearance of new signals corresponding to the alkyl group. Characteristic shifts for the pyrazole and pyridine ring protons.
¹³C NMR Appearance of new signals for the alkyl group carbons. Distinct chemical shifts for the pyrazole ring carbons confirming N1 substitution.
HRMS Molecular ion peak corresponding to the calculated exact mass of the N-alkylated product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonation, inactive alkylating agent, or low reaction temperature.Ensure the use of fresh, anhydrous solvent and a new bottle of NaH. Confirm the purity of the alkylating agent. The reaction may require gentle heating.[1][11]
Mixture of Regioisomers Suboptimal reaction conditions or steric/electronic properties of the substrate.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, DMSO).[11] Consider using a bulkier alkylating agent to enhance steric differentiation. Alternative methods like the Mitsunobu reaction could be explored.[8][10]
Low Yield Incomplete reaction, side reactions, or issues during work-up/purification.Monitor the reaction closely to ensure completion.[11] Adjust the stoichiometry of reagents if necessary.[11] Optimize purification conditions to minimize product loss.

Conclusion

This application note provides a comprehensive and experimentally validated protocol for the regioselective N-alkylation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably synthesize the desired N1-alkylated products, which are valuable intermediates in the development of novel therapeutics and functional materials.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • Imperial College London. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • KTU ePubl. (n.d.).
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Journal of the American Chemical Society. (2009, February 10). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition.
  • Angewandte Chemie International Edition. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • PMC. (n.d.).
  • ACS Publications. (2022, July 25).
  • MDPI. (2022, May 24).
  • Semantic Scholar. (2022, May 24).
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • ACS Publications. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Google Patents. (n.d.).
  • ResearchGate. (2023, April 1). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • PubMed. (2017, September 1). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). 4-(5-Bromo-1H-pyrazol-3-yl)pyridine.
  • J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction.
  • Osaka University of Pharmaceutical Sciences. (n.d.).
  • Beilstein Journals. (2014, April 30).
  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
  • Synlett. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12).

Sources

Application

Application Note: Overcoming Catalyst Poisoning in the Buchwald-Hartwig Amination of 4-(5-Bromo-1H-pyrazol-3-yl)pyridine

The Substrate Conundrum: Structural Challenges in Cross-Coupling The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block for k...

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Author: BenchChem Technical Support Team. Date: April 2026

The Substrate Conundrum: Structural Challenges in Cross-Coupling

The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. However, subjecting this heteroaryl bromide to standard Buchwald-Hartwig amination conditions typically results in catastrophic reaction failure, characterized by low conversions and rapid palladium black precipitation.

As an application scientist, it is critical to understand the causality behind this failure. The substrate presents a dual threat to the palladium catalyst:

  • The Pyridine Nitrogen: Acts as a strong σ-donor, capable of irreversibly binding to the electrophilic Pd(II) intermediate, creating an off-cycle resting state that halts the catalytic cycle.

  • The Unprotected Pyrazole NH: The acidic 1H-pyrazole proton (pKa ~14) is easily deprotonated by the bases required for cross-coupling. The resulting pyrazolide anion can either undergo competitive N-arylation or tightly chelate the palladium center, effectively poisoning the catalyst[2].

Architecting the Catalytic Solution: Ligand and Base Causality

To force the reaction down the desired C–N bond formation pathway at the C5-bromide position, we must engineer a catalytic environment that physically blocks heteroatom coordination while accelerating reductive elimination.

Ligand Selection (tBuBrettPhos): Standard ligands like XPhos or RuPhos fail because their steric profiles allow the unprotected pyrazole to coordinate to the metal. We utilize tBuBrettPhos , an exceptionally bulky biarylphosphine ligand[3]. The extreme steric demand of the di-tert-butylphosphine moiety and the triisopropylphenyl ring prevents the formation of inactive bis-ligated Pd(L)₂ complexes. Furthermore, theoretical calculations demonstrate that for highly sterically hindered ligands like BrettPhos and tBuBrettPhos, the rate-limiting step shifts from reductive elimination to oxidative addition[4]. By accelerating reductive elimination, the catalyst spends less time in the vulnerable Pd(II) state, mitigating the risk of pyridine coordination.

Base Selection (LHMDS): The choice of base is equally critical. Strong, nucleophilic bases like NaOtBu often lead to side reactions with unprotected heterocycles. We employ Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is a strong, non-nucleophilic base that effectively deprotonates the coupling amine without competing as a nucleophile. When combined with tBuBrettPhos, the steric clash between the ligand and the pyrazolide anion prevents the latter from binding to the palladium center, ensuring high chemoselectivity for the C-Br bond[3].

CatalyticCycle Pd0 Pd(0)-tBuBrettPhos Active Catalyst OxAdd Oxidative Addition C-Br Cleavage Pd0->OxAdd AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Product Aminated Pyrazole Product RedElim->Product Substrate 4-(5-bromo-1H-pyrazol-3-yl)pyridine Substrate->OxAdd Amine Amine + LHMDS Amine->AmineCoord

Catalytic cycle of Pd-catalyzed amination using tBuBrettPhos.

Data-Driven Optimization

The following table summarizes the quantitative optimization data, demonstrating the stark contrast in yields when modifying the ligand and base parameters for unprotected bromopyrazoles.

LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
XPhosNaOtBuToluene80< 20Traces
RuPhosLHMDSTHF803515
BrettPhosLHMDSTHF806045
tBuBrettPhos LHMDS THF 65 > 95 88

Note: Data reflects the critical dependency on the tBuBrettPhos/LHMDS pairing to suppress catalyst deactivation[3],[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual and analytical checks are embedded to ensure the integrity of the catalytic cycle before proceeding to the next step.

Workflow Step1 Glovebox Setup Weigh Reagents Step2 Solvent & Base Add THF & LHMDS Step1->Step2 Step3 Heating 65°C for 12h Step2->Step3 Step4 Quench & Extract NH4Cl / EtOAc Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Reagent Preparation:

  • Substrate: 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv, 1.0 mmol)

  • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 (2 mol%) or[Pd₂(dba)₃ (1 mol%) + tBuBrettPhos (2 mol%)]

  • Base: LHMDS (1.0 M in THF, 2.2 equiv, 2.2 mmol)

  • Solvent: Anhydrous THF (0.2 M)

Procedure:

  • Inert Atmosphere Setup (Causality: O₂ prevents Pd(0) formation): Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 4-(5-bromo-1H-pyrazol-3-yl)pyridine, the amine, and the tBuBrettPhos Pd G3 precatalyst.

  • Solvent Addition: Add 5.0 mL of anhydrous THF.

    • Validation Check: The solution should appear pale yellow to orange. If it immediately turns black, moisture or oxygen has compromised the precatalyst.

  • Base Addition (Causality: Controlled deprotonation): Slowly add the LHMDS solution (2.2 mL, 1.0 M in THF) dropwise over 2 minutes. The excess base (2.2 equiv) is required because the first equivalent is consumed by deprotonating the acidic 1H-pyrazole NH.

  • Catalytic Activation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 65 °C.

    • Validation Check: Within 10-15 minutes of heating, the reaction mixture should transition to a deep red/brown homogeneous solution, confirming the generation of the active Pd(0) species.

  • Reaction Monitoring: Stir vigorously (800 rpm) at 65 °C for 12 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The mass of the starting bromide (m/z ~224[M+H]⁺)[1] should be completely absent, replaced by the product mass.

  • Quench and Workup: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl to neutralize the remaining LHMDS. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the aminopyrazole-pyridine product).

References

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Transition Metal Complexes with 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Introduction: The Strategic Value of 4-(5-bromo-1H-pyrazol-3-yl)pyridine in Coordination Chemistry The ligand 4-(5-bromo-1H-pyrazol-3-yl)pyridine stands as a cornerstone for innovation in medicinal chemistry, catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 4-(5-bromo-1H-pyrazol-3-yl)pyridine in Coordination Chemistry

The ligand 4-(5-bromo-1H-pyrazol-3-yl)pyridine stands as a cornerstone for innovation in medicinal chemistry, catalysis, and materials science. Its architecture, which marries a pyridine ring with a pyrazole moiety, offers a rich coordination landscape for transition metals. The pyridine nitrogen and the pyrazole's sp2 nitrogen atom act as a bidentate chelate, forming stable complexes with a diverse range of metal centers. The true synthetic potential of this ligand, however, lies in the strategically positioned bromine atom on the pyrazole ring. This reactive handle serves as a versatile anchor for post-complexation modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This allows for the systematic elaboration of the complex's periphery, enabling the fine-tuning of its electronic, steric, and photophysical properties for specific applications.

This guide provides a comprehensive overview of the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, its coordination to various transition metals, and the subsequent functionalization of the resulting complexes. The protocols are designed to be adaptable, providing a robust framework for researchers and drug development professionals to explore the vast chemical space offered by this versatile ligand.

Part 1: Synthesis of the Ligand: 4-(5-bromo-1H-pyrazol-3-yl)pyridine

The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine can be achieved through a multi-step process, culminating in the cyclization of a 1,3-dicarbonyl precursor with a hydrazine source. A plausible and efficient synthetic route is outlined below, based on established methodologies for pyrazole formation.[3]

Conceptual Workflow for Ligand Synthesis

Ligand_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Bromination cluster_final Final Product 4-acetylpyridine 4-acetylpyridine claisen Claisen Condensation 4-acetylpyridine->claisen diethyl_oxalate Diethyl oxalate diethyl_oxalate->claisen diketone 1-(pyridin-4-yl)butane-1,3-dione (keto-enol tautomer) claisen->diketone Base (e.g., NaOEt) cyclization Cyclization diketone->cyclization hydrazine Hydrazine hydrate hydrazine->cyclization pyrazole 4-(1H-pyrazol-3-yl)pyridine cyclization->pyrazole Acid catalyst bromination Bromination (e.g., NBS) pyrazole->bromination final_ligand 4-(5-bromo-1H-pyrazol-3-yl)pyridine bromination->final_ligand

Caption: Synthetic workflow for 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Protocol 1: Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Step 1: Synthesis of 1-(pyridin-4-yl)butane-1,3-dione

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylpyridine dropwise at 0 °C.

  • After the addition is complete, add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(pyridin-4-yl)butane-1,3-dione, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

  • Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-(1H-pyrazol-3-yl)pyridine.

Step 3: Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

  • Dissolve 4-(1H-pyrazol-3-yl)pyridine in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield 4-(5-bromo-1H-pyrazol-3-yl)pyridine.[1]

Part 2: Preparation of Transition Metal Complexes

The coordination of 4-(5-bromo-1H-pyrazol-3-yl)pyridine to transition metals is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions will influence the final coordination geometry and stoichiometry of the complex.

General Protocol 2: Synthesis of M[4-(5-bromo-1H-pyrazol-3-yl)pyridine]nClx Complexes
  • Dissolve 4-(5-bromo-1H-pyrazol-3-yl)pyridine in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the transition metal salt (e.g., CuCl₂, ZnCl₂, PdCl₂, PtCl₂) in the same solvent.

  • Add the ligand solution dropwise to the metal salt solution with constant stirring at room temperature. The molar ratio of ligand to metal can be varied to target different coordination numbers (e.g., 1:1 or 2:1).

  • After the addition is complete, heat the reaction mixture to reflux for 2-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC to ensure the consumption of the starting ligand.

  • Cool the reaction mixture to room temperature, and if a precipitate has formed, collect it by filtration.

  • Wash the solid product with cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Table 1: Representative Conditions for the Synthesis of Transition Metal Complexes
Metal PrecursorLigand:Metal RatioSolventReaction ConditionsExpected Geometry
CuCl₂·2H₂O2:1MethanolReflux, 4hSquare Planar or Distorted Octahedral
ZnCl₂2:1EthanolReflux, 6hTetrahedral
PdCl₂2:1Acetonitrile/DMF80 °C, 8hSquare Planar
PtCl₂2:1Water/EthanolReflux, 12hSquare Planar
RuCl₃·xH₂O2:1EthanolReflux, 24hOctahedral

Note: These are generalized conditions and may require optimization for specific metal precursors and desired complex stoichiometries.

Part 3: Characterization of the Ligand and its Complexes

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic ligand. Upon complexation, shifts in the proton and carbon signals of the pyridine and pyrazole rings can confirm coordination to the metal center.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of coordination. Changes in the vibrational frequencies of the C=N and C=C bonds in the pyridine and pyrazole rings upon complexation are indicative of metal-ligand bond formation.

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes. The appearance of new absorption bands in the visible region upon complexation can be attributed to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the ligand and its complexes, thus verifying their composition.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Part 4: Applications in Post-Synthetic Modification: The Suzuki-Miyaura Cross-Coupling Reaction

A key application of these bromo-functionalized complexes is their use as platforms for further molecular elaboration via cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrazole ring.[2][5][6][7]

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product bromo_complex M[4-(5-bromo-1H-pyrazol-3-yl)pyridine]nClx pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) bromo_complex->pd_catalyst Oxidative Addition boronic_acid Arylboronic Acid (R-B(OH)2) base Base (e.g., K2CO3, Cs2CO3) boronic_acid->base Activation coupled_product M[4-(5-aryl-1H-pyrazol-3-yl)pyridine]nClx pd_catalyst->coupled_product Reductive Elimination base->pd_catalyst Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Metal Complex
  • In a Schlenk flask under an inert atmosphere, combine the bromo-substituted metal complex, the desired arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting functionalized complex by column chromatography on silica gel.

Part 5: Potential Applications in Drug Discovery and Catalysis

Transition metal complexes of pyrazole-containing ligands are of significant interest due to their diverse biological activities and catalytic potential.

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11][12][13] The ability to systematically modify the structure of these complexes via Suzuki coupling allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents. For instance, substituted 4-(pyrazol-3-yl)-pyridines have been investigated as potent c-Jun N-terminal kinase (JNK) inhibitors.[8]

  • Homogeneous Catalysis: Protic pyrazole complexes have been employed as catalysts in various organic transformations, including transfer hydrogenation and dehydrogenation of formic acid.[14] The N-H group of the pyrazole can participate in metal-ligand cooperation, enhancing catalytic activity. The modular nature of the ligands synthesized via the methods described here allows for the tuning of the electronic and steric properties of the catalyst for improved performance and selectivity.

Conclusion

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine ligand provides a robust and versatile platform for the development of novel transition metal complexes. The protocols outlined in this guide offer a comprehensive framework for the synthesis of the ligand, its coordination to various metals, and its subsequent functionalization. The strategic placement of the bromine atom opens up a vast chemical space for the creation of tailored molecules with applications spanning from drug discovery to catalysis. The methodologies presented herein are intended to empower researchers to explore the rich coordination chemistry of this promising ligand and to unlock its full potential in their respective fields.

References

  • Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. Journal of Materials Science: Materials in Electronics. (2023). Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Ligand. Oriental Journal of Chemistry. (2016). Available at: [Link]

  • Suzuki Coupling. Cambridge University Press. (n.d.). Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents. (2013).
  • Synthesis of Some New Pyrazoles. DergiPark. (2017). Available at: [Link]

  • Suzuki reaction. Wikipedia. (2023). Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. (2019). Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. (2021). Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. (2020). Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. (2018). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (2022). Available at: [Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. (2023). Available at: [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm. (2022). Available at: [Link]

  • A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal Cations. MDPI. (2024). Available at: [Link]

  • Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI. (2025). Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. (2016). Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. (2019). Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. (2024). Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (2021). Available at: [Link]

  • Emerging Topics in Metal Complexes: Pharmacological Activity. MDPI. (2024). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Welcome to the technical support center for the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Core Synthesis Pathway: The Chalcone Route

The most prevalent and adaptable method for constructing the 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold involves a two-stage process. First, a Claisen-Schmidt condensation is used to form a brominated chalcone (an α,β-unsaturated ketone). This intermediate is then cyclized with hydrazine to form the pyrazole ring.[3][4][5] This approach is favored because it embeds the required bromine atom from the start, circumventing potential regioselectivity issues associated with post-synthesis bromination of the pyrazole core.

Synthesis_Workflow cluster_stage1 Stage 1: Chalcone Synthesis cluster_stage2 Stage 2: Pyrazole Formation cluster_stage3 Stage 3: Purification A 4-Acetylpyridine C Brominated Chalcone Intermediate A->C Base (NaOH, KOH) B Brominated Aldehyde (e.g., 2-bromoacetaldehyde precursor) B->C D Hydrazine Hydrate (N2H4·H2O) E Crude Product C->E Cyclocondensation D->E Acid or Base Catalyst Reflux (e.g., in EtOH, AcOH) G Column Chromatography or Acid Salt Crystallization E->G F Purified Product G->F

Caption: General workflow for the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Troubleshooting Guide

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently below 30%, or I'm failing to isolate any desired product. What are the primary causes and how can I fix this?

A: Low yield is a multifaceted problem often stemming from one of four areas: starting material integrity, suboptimal reaction conditions, competing side reactions, or inefficient workup.

Causality Analysis & Solutions:

  • Incomplete Cyclization: The reaction of the chalcone with hydrazine may be stalling.

    • Reasoning: Hydrazine is a strong nucleophile, but the subsequent dehydration and aromatization steps to form the stable pyrazole ring require sufficient thermal energy and/or catalysis.[6][7]

    • Solution: Increase the reaction temperature to the reflux point of your chosen solvent (ethanol or acetic acid are common). Extend the reaction time from the typical 4-6 hours to 12 or even 24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Hydrazine Stoichiometry: Incorrect amounts of hydrazine can halt the reaction.

    • Reasoning: Hydrazine hydrate is volatile and can be lost from the reaction vessel if the condenser is not efficient. Using a slight excess (1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion.

    • Solution: Ensure you are using a well-sealed reflux apparatus. Consider using a higher boiling point solvent like n-butanol if loss of reagent is suspected.

  • Formation of Stable Intermediates: The reaction may be stopping at the pyrazoline (4,5-dihydropyrazole) stage.

    • Reasoning: The initial cyclization forms a non-aromatic pyrazoline. This intermediate must then eliminate a molecule of water (or undergo oxidation) to form the final aromatic pyrazole.[3][8][9] Under mild conditions, this pyrazoline can be the major isolated product.

    • Solution: Using glacial acetic acid as the solvent or co-solvent provides both an acidic catalyst and a high-boiling medium that promotes the dehydration/aromatization step.[6][7] Alternatively, if you have isolated the pyrazoline, you can attempt to oxidize it in a separate step using a mild oxidant.

Recommended Reaction Parameters (Cyclization Step)

ParameterRecommended RangeRationale
Solvent Ethanol, Glacial Acetic Acid, n-ButanolAcetic acid acts as a catalyst and promotes aromatization. Ethanol is a common, effective solvent.[3][6]
Catalyst Glacial Acetic Acid (can be solvent) or Piperidine (a few drops)Acid catalysis activates the carbonyl for nucleophilic attack. Base catalysis can also be effective.[10]
Temperature 80 - 120 °C (Reflux)Ensures sufficient energy for the dehydration and aromatization steps to the stable pyrazole ring.
Time 4 - 24 hoursMonitor by TLC until the chalcone starting material is consumed.
Hydrazine Eq. 1.1 - 1.5A slight excess accounts for volatility and drives the equilibrium towards the product.

Problem 2: Formation of Significant Impurities

Q: My crude NMR shows multiple products. How can I identify the main impurities and adjust my protocol to avoid them?

A: The most common impurity is the undesired regioisomer, 4-(3-bromo-1H-pyrazol-5-yl)pyridine. Its formation is a direct consequence of the non-symmetrical nature of both the chalcone and hydrazine.

Regioselectivity cluster_hydrazine Chalcone Chalcone Intermediate Carbonyl C β-Carbon Desired Desired Product 4-(5-bromo-1H-pyrazol-3-yl)pyridine Chalcone:c->Desired Attack Route A: -NH2 attacks Carbonyl Isomer Undesired Regioisomer 4-(3-bromo-1H-pyrazol-5-yl)pyridine Chalcone:beta->Isomer Attack Route B: -NH2 attacks β-Carbon (Michael Addition) Hydrazine H2N- -NH2

Caption: Competing reaction pathways leading to regioisomers.

Causality Analysis & Solutions:

  • Regioisomer Formation:

    • Reasoning: The cyclization can proceed via two main pathways. In acidic conditions (Pathway A), the reaction often starts with nucleophilic attack of a hydrazine nitrogen at the protonated carbonyl carbon. In basic conditions, a Michael-type addition at the β-carbon of the double bond can initiate the process, potentially leading to the other isomer.[9][10] The regiochemical outcome is a delicate balance of electronics, sterics, and pH.

    • Solution: Control of pH is paramount. Running the reaction in glacial acetic acid generally favors one isomer by ensuring the initial attack occurs at the carbonyl group.[6] Conversely, using a base like sodium ethoxide may favor the other. It is critical to perform a small-scale trial and confirm the structure of the major product via 2D NMR (NOESY or HMBC) to establish the optimal conditions for your specific substrate.

  • Unreacted Chalcone:

    • Reasoning: This indicates an incomplete reaction. See "Low or No Product Yield" above.

    • Solution: Increase reaction time, temperature, or equivalents of hydrazine.

  • Pyrazoline Intermediate:

    • Reasoning: As discussed previously, this is the non-aromatic precursor to your final product. Its presence is confirmed in the ¹H NMR by aliphatic signals (typically between 3-5 ppm) rather than the single aromatic proton of the pyrazole ring.[7]

    • Solution: Ensure reaction conditions (heat, acid catalysis) are sufficient to drive the final aromatization step.

Problem 3: Difficult Product Isolation and Purification

Q: I'm struggling to get a pure product. It streaks on silica gel, and I can't get it to crystallize from common solvents. What should I do?

A: The amphoteric nature of your product, containing both a basic pyridine ring and a pyrazole ring with an acidic N-H proton, makes purification challenging.

Causality Analysis & Solutions:

  • Chromatography Issues (Streaking):

    • Reasoning: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor separation.

    • Solution: Deactivate the silica. Prepare your column slurry with an eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This basic modifier will occupy the acidic sites on the silica, allowing your product to elute cleanly.

  • Crystallization Failure:

    • Reasoning: The product may be an oil or have high solubility in many common organic solvents.

    • Solution: Purification via Salt Formation. This is a highly effective and often overlooked technique for purifying basic compounds.[11]

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or ethyl acetate).

      • Slowly add a solution of an acid, such as 2M HCl in diethyl ether or a solution of sulfuric acid in isopropanol, dropwise while stirring.[12]

      • The corresponding salt (hydrochloride or sulfate) is often a well-defined, crystalline solid that will precipitate from the solution.

      • The solid salt can be collected by filtration, washed with cold solvent, and dried. It can then be used directly or neutralized with a base (like aqueous NaHCO₃) and extracted back into an organic solvent to recover the free base form.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable, step-by-step protocol to start with?

    • A: Please see the detailed experimental protocols provided below. They represent a robust starting point for this synthesis.

  • Q: How can I definitively confirm the regiochemistry of my final product?

    • A: While ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between the 5-bromo and 3-bromo regioisomers. A 2D NMR experiment, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment, is required. Look for a 3-bond correlation between the pyrazole C-H proton and the carbon atoms of the pyridine ring. This will unambiguously establish the connectivity.

  • Q: What are the key safety precautions for this reaction?

    • A: Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Brominating agents are corrosive and toxic. Exercise extreme caution.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-3-bromo-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of 4-acetylpyridine (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude chalcone, which can be used in the next step without further purification or recrystallized from ethanol.

Protocol 2: Cyclization to 4-(5-bromo-1H-pyrazol-3-yl)pyridine

  • Suspend the crude chalcone intermediate (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The crude product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Acid Salt Crystallization

  • Dissolve the crude, dried product from Protocol 2 in a minimum amount of hot isopropanol.

  • While stirring, add a 1M solution of sulfuric acid in isopropanol dropwise until precipitation is complete.[12]

  • Cool the mixture in an ice bath for 30 minutes, then collect the crystalline sulfate salt by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the salt under vacuum. To obtain the free base, suspend the salt in water, add saturated NaHCO₃ solution until the pH is basic, and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the purified product.

References

  • Wu, J., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry, 78(4), 1693-1698. [Link]

  • (2013). Synthesis of 3,5-disubstituted pyrazoles via Cope-type hydroamination of 1,3-dialkynes. PubMed. [Link]

  • Phansavath, P., & Ratovelomanana-Vidal, V. (2021). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Organic Chemistry Portal. [Link]

  • Cantillo, D., & Kappe, C. O. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing. [Link]

  • Singh, H. L., et al. (2025). Synthesis of pyrazole derivatives with chalcone. ResearchGate. [Link]

  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]

  • Zhang, Y., et al. (2023). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. ResearchGate. [Link]

  • Gural'skii, I. A., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(3). [Link]

  • Kumbhar, A. S. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 33(3). [Link]

  • Noth, H., & Storch, W. (1977). The Bromination of Pyrazabole. DTIC. [Link]

  • Beaulieu, F., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 115-119. [Link]

  • Widiastuti, R., et al. (2020). Optimization of pyrazoline synthesis from chalcone. ResearchGate. [Link]

  • Moody, C. J., & Roffey, J. R. A. (2005). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 3(11), 2147-2155. [Link]

  • Kim, Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC. [Link]

  • Pasi, F., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]

  • El-Sayed, R., et al. (2022). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. [Link]

  • Yasser, N., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. [Link]

  • Padwa, A., et al. (2010). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. [Link]

  • (Patent). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. ResearchGate. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Fauzi'ah, L., & Wahyuningsih, T. D. (2018). Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII. [Link]

  • Alimov, A. M., et al. (2022). SYNTHESIS OF PYRAZOLES BASED ON α, β-UNSATURATED KETONES. CyberLeninka. [Link]

  • Kumar, R., et al. (2020). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Thamir, S. M. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]

  • Stracke, J., et al. (2024). Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. RSC Publishing. [Link]

  • Stracke, J., et al. (2024). Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. PMC. [Link]

  • (Patent). Method for purifying pyrazoles.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(5-bromo-1H-pyrazol-3-yl)pyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(5-bromo-1H-pyrazol-3-yl)pyridine . This molecule presents unique purification hurdles due to its dual-heterocycle structure: it combines a basic pyridine ring (prone to acid-base interactions) with a hydrogen-bonding pyrazole moiety.

Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic insights to help you overcome streaking, poor recovery, and phase-mismatch issues.

Part 1: Troubleshooting Guide & FAQs

Q: Why does 4-(5-bromo-1H-pyrazol-3-yl)pyridine exhibit severe peak tailing and streaking on standard silica gel? A: The root cause is a chemical mismatch between the analyte and the stationary phase. The pyridine nitrogen is basic (pKa ~5.2) and acts as a strong hydrogen bond acceptor. Standard normal-phase silica gel contains residual acidic silanol groups (Si-OH) on its surface. When the basic pyridine nitrogen interacts with these Brønsted acid sites, it undergoes a strong, partially irreversible acid-base interaction, leading to severe band-broadening and tailing 1. Furthermore, the pyrazole ring contains an N-H group that can act as both a hydrogen bond donor and acceptor, exacerbating secondary interactions with the silica matrix.

Q: How do I prepare my mobile phase to prevent this interaction on normal-phase silica? A: To mitigate silanol interactions, you must introduce a competing base into your mobile phase, such as Triethylamine (TEA) or ammonium hydroxide. TEA acts as a silanol suppressor; because it is a stronger base than the pyridine derivative, it preferentially binds to and neutralizes the acidic silanol sites on the silica surface 2. This shields the 4-(5-bromo-1H-pyrazol-3-yl)pyridine from these active sites, allowing it to elute as a sharp, symmetrical band. We recommend adding 0.5% to 1.0% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate or DCM/Methanol) 3.

Q: My synthesized 4-(5-bromo-1H-pyrazol-3-yl)pyridine is in the form of a sulfuric acid salt. Can I load this directly onto the column? A: No. Loading the sulfate salt directly onto a normal-phase silica column will result in the compound crashing out of the organic mobile phase or irreversibly binding to the stationary phase 4. You must perform a "free-basing" step prior to chromatography. This is achieved by dissolving the crude salt in an organic solvent (like DCM) and washing it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, or by pre-treating the sample with an excess of TEA before dry-loading.

Q: If normal-phase chromatography fails due to poor solubility, what reverse-phase liquid chromatography (RPLC) conditions are optimal? A: For highly polar or poorly soluble batches, RPLC on a C18 column is the preferred alternative. However, basic compounds still suffer from tailing on C18 columns due to unreacted silanol groups beneath the bonded phase 5. To optimize retention and peak shape, use an alkaline mobile phase (e.g., Water/Acetonitrile modified with 0.1% TEA). According to the "2 pH rule," raising the mobile phase pH at least two units above the analyte's pKa ensures the pyridine ring remains fully deprotonated (free base form) 1. This maximizes its lipophilicity, increases its retention on the non-polar C18 stationary phase, and prevents ionic repulsion.

Part 2: Quantitative Data Summaries

Table 1: Mobile Phase Additive Comparison for Pyridine/Pyrazole Derivatives

AdditiveTypical ConcentrationMechanism of ActionBest Phase CompatibilityImpact on Retention & Peak Shape
Triethylamine (TEA) 0.1% - 1.0% (v/v)Acts as a competing base, neutralizing acidic silanol groups.Normal Phase (Silica), RPLC (C18)Drastically reduces tailing; decreases retention time of basic analytes.
Ammonium Hydroxide 0.1% - 0.5% (v/v)Volatile silanol suppressor and pH modifier.Normal Phase (Silica), RPLC (Polymer/Hybrid)Improves peak symmetry; easier to evaporate post-purification than TEA.
Formic Acid 0.1% (v/v)Protonates the pyridine ring, creating a highly polar cation.RPLC (C18) with Ion-PairingIncreases retention if paired with a counter-ion; otherwise causes rapid elution.

Part 3: Experimental Protocols

Protocol 1: Amine-Deactivated Normal-Phase Flash Chromatography

Objective: Purify 4-(5-bromo-1H-pyrazol-3-yl)pyridine free base while suppressing silanol-driven peak tailing.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 50:50 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture.

    • Causality: Premixing TEA ensures uniform distribution and constant suppression of acidic silanol sites during the run.

  • Column Equilibration: Slurry pack the silica gel using the TEA-modified mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent.

    • Self-Validation: Check the pH of the eluent exiting the column using pH paper; it should register as basic (pH > 8), confirming the silica bed is fully deactivated.

  • Sample Loading (Dry Loading): Dissolve the crude compound in a minimum amount of Methanol/Dichloromethane. Add a small amount of deactivated silica gel (1:3 compound-to-silica ratio) and evaporate to dryness under reduced pressure.

    • Causality: 4-(5-bromo-1H-pyrazol-3-yl)pyridine often exhibits limited solubility in non-polar loading solvents. Dry loading prevents the sample from precipitating at the column head, which would cause severe band broadening.

  • Elution & Monitoring: Elute using the TEA-modified solvent. Monitor fractions via UV detection (254 nm).

Protocol 2: High-pH Reverse-Phase Liquid Chromatography (RPLC)

Objective: Purify polar or salt-form batches that fail normal-phase separation.

  • Solvent Preparation: Prepare Solvent A (HPLC-grade Water with 0.1% TEA) and Solvent B (Acetonitrile with 0.1% TEA).

  • pH Verification: Ensure Solvent A has a pH > 7.5.

    • Causality: The pKa of the pyridine nitrogen is ~5.2. Maintaining a pH > 7.2 ensures the molecule remains >99% in its neutral free-base form, maximizing hydrophobic retention on the C18 phase and preventing ionic repulsion.

  • Column Equilibration: Flush the C18 column with 5 CVs of 5% B to establish the alkaline environment.

    • Self-Validation: Inject a small analytical test plug. If the peak tails, increase TEA to 0.2% to further mask residual silanols.

  • Elution: Run a gradient from 5% B to 95% B over 15 CVs. Collect fractions based on UV absorbance at 254 nm and 280 nm.

Part 4: Mandatory Visualization

ChromatographyWorkflow Start Crude 4-(5-bromo-1H-pyrazol-3-yl)pyridine Assess Assess Sample State Start->Assess Salt Sulfate Salt Form Assess->Salt Base Free Base Form Assess->Base Neutralize Free-basing: Wash with sat. NaHCO3 Salt->Neutralize Solubility Assess Solubility Base->Solubility Neutralize->Solubility Org Soluble in Organics (DCM/EtOAc) Solubility->Org Aq Soluble in Polar/Aq (MeOH/Water) Solubility->Aq NP Normal Phase Silica (Hexane/EtOAc + 1% TEA) Org->NP RP Reverse Phase C18 (Water/ACN + 0.1% TEA) Aq->RP

Workflow for selecting the optimal chromatography method for 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Part 5: References

  • Phenomenex - Tip on Peak Tailing of Basic Analytes URL:[Link][2]

  • Pharma Growth Hub - Effect of Triethylamine (TEA) on the Retention in RPLC URL:[Link][5]

  • ChromForum - Severe tailing on column URL:[Link][3]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Debromination of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for the common and often frustrating side reaction of unwan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for the common and often frustrating side reaction of unwanted debromination of 4-(5-bromo-1H-pyrazol-3-yl)pyridine during various chemical transformations. Our goal is to equip you with the knowledge to diagnose the root cause of this issue and implement effective solutions to maximize the yield of your desired product.

Introduction: Understanding the Challenge

The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a valuable building block in medicinal chemistry and materials science.[1] The bromine atom at the 5-position of the pyrazole ring serves as a crucial handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions. However, the lability of this C-Br bond under certain conditions can lead to the formation of the debrominated byproduct, 4-(1H-pyrazol-3-yl)pyridine, which complicates purification and reduces overall yield.

The electronic nature of the molecule, featuring an electron-deficient pyridine ring and an azole, can influence the stability of the C-Br bond. This guide will delve into the likely causes of this unwanted side reaction and provide a structured approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is unwanted debromination and why does it occur with my 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

A1: Unwanted debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your pyrazole ring is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism involves the formation of an organopalladium intermediate which, instead of reacting with your desired coupling partner, reacts with a hydride source in the reaction mixture.[2][3] The electron-deficient nature of the pyridine ring can influence the electronic properties of the pyrazole, potentially making the C-Br bond more susceptible to cleavage.

Q2: I'm performing a Suzuki-Miyaura coupling and observing significant debromination. What are the most likely culprits?

A2: In the context of a Suzuki-Miyaura reaction, several factors can promote debromination:

  • The Base: Strong bases, especially in the presence of protic solvents (like water or alcohols), can generate hydride species that lead to reductive debromination.[2][3]

  • The Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can sometimes favor the undesired reductive elimination pathway that leads to debromination.[3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[2]

  • Solvent: Protic solvents can serve as a source of protons or hydrides, facilitating the unwanted side reaction. Some aprotic solvents like DMF can also decompose to generate hydride sources.[2]

Q3: Could the N-H on the pyrazole ring be contributing to the problem?

A3: Yes, the unprotected N-H on the pyrazole ring can potentially complicate the reaction. It can be deprotonated by the base, altering the electronic nature of the pyrazole ring and potentially influencing the stability of the C-Br bond. In some cases, the deprotonated pyrazole can act as a ligand for the palladium center, which may affect the catalytic cycle. Protecting the pyrazole nitrogen with a suitable protecting group, such as a Boc group, has been shown to suppress dehalogenation in similar systems.[4][5]

Q4: Are there other reaction types, besides palladium-catalyzed coupling, where I should be concerned about debromination?

A4: Absolutely. Debromination is not limited to cross-coupling reactions. You should also be cautious of:

  • Photochemical Reactions: Heteroaromatic bromides can be susceptible to photolytic cleavage of the C-Br bond, especially under UV irradiation.[1][6][7]

  • Radical Reactions: The C-Br bond can be cleaved under radical conditions, which can be initiated by radical initiators or even certain light and solvent conditions.[8][9][10]

  • Strongly Basic or Reductive Conditions: Certain strong bases or the presence of reducing agents can lead to debromination, even without a metal catalyst.[11][12]

Troubleshooting Guides

Issue 1: Significant Debromination in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig)

If you are observing more than 5-10% of the debrominated byproduct in your cross-coupling reaction, follow this systematic troubleshooting workflow.

graph TD; A[Start: Significant Debromination Observed] --> B{Analyze Reaction Components}; B --> C[Optimize Base]; B --> D[Evaluate Catalyst/Ligand System]; B --> E[Modify Reaction Conditions]; B --> F[Consider Substrate Modification]; C --> C1["Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)"]; C1 --> G{Re-evaluate Debromination}; D --> D1["Use a pre-catalyst to ensure active Pd(0) formation"]; D --> D2["Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination of the product"]; D1 --> G; D2 --> G; E --> E1["Lower reaction temperature"]; E --> E2["Use anhydrous, aprotic solvents (e.g., dioxane, toluene, THF)"]; E --> E3["Ensure rigorous degassing to remove oxygen"]; E1 --> G; E2 --> G; E3 --> G; F --> F1["Protect the pyrazole N-H with a Boc group"]; F1 --> G; G --> H[End: Debromination Minimized]; Troubleshooting workflow for debromination in cross-coupling.

Detailed Troubleshooting Steps:

  • Optimize the Base: This is often the most critical parameter.

    • Recommendation: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3]

    • Causality: Stronger bases can increase the concentration of potential hydride donors in the reaction mixture, which are key culprits in reductive debromination.

  • Evaluate the Catalyst and Ligand System:

    • Recommendation: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined pre-catalyst (e.g., XPhos Pd G3). Screen different phosphine ligands; bulky, electron-rich biaryl phosphine ligands often promote the desired C-C bond formation and suppress hydrodehalogenation.[3]

    • Causality: The ligand influences the electronic and steric environment around the palladium center, which in turn affects the relative rates of the desired reductive elimination (forming your product) versus the undesired debromination pathway.

  • Modify Reaction Conditions:

    • Recommendation: Lower the reaction temperature in 10-20 °C increments. Ensure your solvent is anhydrous and thoroughly degassed. Consider switching from polar aprotic solvents like DMF to less reducible options like dioxane or toluene.

    • Causality: Higher temperatures can provide the activation energy for the debromination side reaction. Oxygen can damage the catalyst, and some solvents can act as hydride sources at elevated temperatures.

  • Consider Substrate Modification:

    • Recommendation: Protect the pyrazole N-H with a Boc group. This can be achieved using di-tert-butyl dicarbonate. The Boc group can often be removed under the reaction conditions or in a subsequent step.[4][5]

    • Causality: N-protection prevents deprotonation of the pyrazole ring by the base, which alters its electronic properties and potential coordination to the palladium catalyst, thereby disfavoring the debromination pathway.

Issue 2: Debromination Observed Under Non-Coupling Conditions

If you are observing debromination during other transformations or even during workup and storage, consider these possibilities:

graph TD; A[Start: Debromination in Non-Coupling Reaction] --> B{Identify Potential Cause}; B --> C[Photochemical Degradation]; B --> D[Radical-Mediated Decomposition]; B --> E[Instability to Reagents/Conditions]; C --> C1["Protect reaction from light (use amber flasks, cover with foil)"]; C1 --> F{Re-evaluate Stability}; D --> D1["Add a radical scavenger (e.g., BHT, TEMPO)"]; D1 --> F; E --> E1["Avoid strong reducing agents (e.g., NaBH₄, LiAlH₄) unless C-Br reduction is desired"]; E --> E2["Be cautious with strong bases, especially at elevated temperatures"]; E1 --> F; E2 --> F; F --> G[End: Debromination Minimized]; Troubleshooting non-coupling debromination.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is designed for the coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine with an arylboronic acid, incorporating measures to suppress hydrodehalogenation.

Materials:

  • 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(5-bromo-1H-pyrazol-3-yl)pyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

This protocol describes the protection of the pyrazole nitrogen, which can enhance stability and prevent side reactions during subsequent transformations.[5]

Materials:

  • 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)

  • Triethylamine (Et₃N) (1.2-1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-(5-bromo-1H-pyrazol-3-yl)pyridine in DCM or THF in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude N-Boc protected product can often be used in the next step without further purification.

Data Summary Table

The choice of reaction parameters can significantly impact the ratio of the desired product to the debrominated byproduct. The following table provides a general guide for optimizing a Suzuki-Miyaura coupling.

ParameterStandard ConditionOptimized Condition for Reduced DebrominationRationale
Base Na₂CO₃, NaOH, K₂CO₃K₃PO₄, Cs₂CO₃, CsFMilder, non-nucleophilic bases are less likely to generate hydride species.[2][3]
Solvent Dioxane/H₂O, DMF, TolueneAnhydrous Dioxane, Toluene, THFAvoids protic sources that can lead to hydrodehalogenation.[2]
Temperature 100-120 °C70-90 °CLower temperatures can disfavor the debromination side reaction.[2]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃/XPhos, XPhos Pd G3Bulky, electron-rich ligands can accelerate the desired reductive elimination.[3]
Substrate UnprotectedN-Boc ProtectedPrevents deprotonation and potential interference of the pyrazole N-H.[4]

References

  • Kershaw Cook, L. J., et al. (2019). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes.
  • BenchChem. (2025).
  • Gualco, B., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics.
  • Thompson, E. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Li, J., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Malig, T. C., et al. (2014).
  • Wikipedia.
  • Slanina, T., et al. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. RSC Advances.
  • Zhang, Y., et al. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Organic Process Research & Development.
  • Liu, Y., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Journal of the American Chemical Society.
  • National Science Foundation.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • Alberico, D., et al. (2007).
  • Cengage.
  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.
  • Asratyan, G. V., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
  • Bédard, A.-C., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Szwarc, M. (1950). The C—Br bond dissociation energy in halogenated bromomethanes. Proceedings of the Royal Society of London. Series A.
  • Krische, M. J., et al. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.
  • Halcrow, M. A., et al. (2011). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. New Journal of Chemistry.
  • Luo, Y.-R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
  • G, S., & S, S. (2021).
  • El-Faham, A., et al. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Papaioannou, N., et al. (2016). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Gao, W., et al. (2021).
  • Bezpalko, M. Y., et al. (2021).
  • Kumar, A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Serbian Chemical Society.
  • Deac, A., et al. (2023). Bis(2,6-pyrazolyl)
  • Zhang, Z., et al. (2021).

Sources

Optimization

overcoming solubility issues of 4-(5-bromo-1H-pyrazol-3-yl)pyridine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the physicochemical hurdles associated with 4-(5-bromo-1H-pyrazol-3-yl)pyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the physicochemical hurdles associated with 4-(5-bromo-1H-pyrazol-3-yl)pyridine .

This compound is a highly valuable brominated heterocyclic building block used extensively in medicinal chemistry and materials science[1]. However, its rigid, planar geometry and dual-ring system present significant solubility bottlenecks. By understanding the thermodynamic and kinetic principles governing its solvation, we can engineer robust workflows to keep your compound in solution.

Part 1: Physicochemical Profiling & Solubility Data

To overcome solubility issues, we must first understand the causality behind them. The molecular architecture of 4-(5-bromo-1H-pyrazol-3-yl)pyridine features a conjugated system connecting a pyrazole and a pyridine ring[2]. This planarity facilitates tight π−π stacking in the solid state. Furthermore, the pyrazole NH acts as a strong hydrogen-bond donor, while the pyridine nitrogen acts as a hydrogen-bond acceptor, creating a robust intermolecular network[1][3].

Thermodynamically, dissolving this compound requires a solvent capable of breaking this high crystal lattice energy. Solvents lacking strong hydrogen-bond acceptor capabilities or high dielectric constants will fail to solvate the molecule effectively.

Table 1: Solubility Profile of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Solvent CategoryRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Strong H-bond acceptors disrupt pyrazole NH interactions; high dielectric constant stabilizes the polarizable aromatic system[4][5].
Polar Protic Methanol, EthanolModerate (5-15 mg/mL)Competes for H-bonding but possesses a lower capacity to disrupt π−π stacking compared to DMSO[4].
Non-Polar Hexane, Toluene, DCMPoor (<1 mg/mL)Unable to overcome the high crystal lattice energy and strong intermolecular forces[3][4].
Aqueous Water, Buffers (pH 7)Very Poor (<0.1 mg/mL)High lipophilicity from the bromine substituent and lack of ionization at neutral pH[1][3].

Part 2: Solubilization Strategy Workflow

Below is the decision matrix for selecting the appropriate solubilization strategy based on your downstream application.

SolubilizationStrategy A 4-(5-bromo-1H-pyrazol-3-yl)pyridine Solid Sample B Determine Application A->B C In Vitro Assays / NMR (Requires High Conc.) B->C D Reaction Workup / Extraction (Requires Phase Transfer) B->D E Use Polar Aprotic Solvent (DMSO-d6 or DMF) C->E G pH Adjustment (Form Pyridinium Salt) D->G F Apply Gentle Heating (40°C) & Sonication E->F I Clear, Stable Solution F->I H Extract with Co-solvent (e.g., EtOAc/MeOH) G->H H->I

Workflow for overcoming solubility issues based on downstream applications.

Part 3: Troubleshooting FAQs

Q1: Why does 4-(5-bromo-1H-pyrazol-3-yl)pyridine resist dissolution in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A1: The compound's planar geometry allows for highly efficient packing in the solid state. The pyrazole ring and the pyridine ring engage in strong intermolecular hydrogen bonding, effectively "locking" the molecules together[1][3]. Solvents like DCM or ethyl acetate lack the necessary hydrogen-bonding capacity and dielectric strength to disrupt this lattice energy.

Q2: I need to prepare a high-concentration stock for biological screening, but the compound crashes out upon addition to the aqueous assay buffer. How do I prevent this? A2: This is a classic "solvent shock" phenomenon. While the compound is highly soluble in DMSO, rapid introduction into an aqueous environment forces it past its equilibrium solubility limit, causing immediate precipitation[4]. To mitigate this, prepare a highly concentrated stock in pure DMSO, and perform serial dilutions in DMSO first. Introduce the compound to the aqueous buffer under vigorous vortexing, ensuring the final DMSO concentration remains below 1% (v/v) to maintain solubility without causing cellular toxicity.

Q3: During my synthetic workup, the compound forms an intractable suspension at the aqueous/organic interface. What is the mechanistic solution? A3: This interfacial suspension occurs because the neutral compound is poorly soluble in both the aqueous phase and the extraction solvent. You must exploit the basicity of the pyridine ring[3]. By adjusting the aqueous phase to pH ~2 using 1M HCl, you protonate the pyridine nitrogen, forming a highly water-soluble pyridinium salt. After washing away organic impurities, you can basify the aqueous layer to pH ~8 to precipitate the pure neutral compound[3].

Q4: I am trying to run an NMR, but the compound is insoluble in CDCl3. What deuterated solvent is optimal? A4: CDCl3 is insufficient for disrupting the intermolecular hydrogen bonds. Switch to DMSO-d6. If solubility remains stubbornly low even in DMSO-d6, adding a micro-drop of deuterated trifluoroacetic acid (TFA-d) will protonate the pyridine ring, instantly breaking the lattice and yielding a clear solution with sharp, well-resolved NMR peaks[6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Self-Validating 50 mM DMSO Stock Solution

Objective: Achieve complete dissolution without micro-precipitates that could skew biological assay results.

  • Weighing: Accurately weigh 11.2 mg of 4-(5-bromo-1H-pyrazol-3-yl)pyridine (MW: 224.06 g/mol )[1] into a clean, dry 2.0 mL amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO. (Causality: Anhydrous DMSO prevents premature water-induced nucleation).

  • Agitation: Vortex the vial at 2500 rpm for 60 seconds.

  • Thermal Disruption: If the solution is not optically clear, place the vial in a sonicating water bath at 40°C for 5 minutes. The thermal energy helps overcome the lattice enthalpy[3].

  • Validation Step (Critical): Draw the solution into a 1 mL syringe and pass it through a 0.22 µm PTFE syringe filter into a fresh vial. If resistance is felt, micro-precipitates are present, indicating incomplete dissolution. A lack of resistance validates the protocol and confirms a true solution.

Protocol B: Acid-Base Mediated Phase-Transfer Workup

Objective: Recover the compound from a crude reaction mixture while avoiding interfacial precipitation.

  • Acidification: To the crude reaction mixture (suspended in 20 mL EtOAc and 20 mL water), add 1M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2.

  • Phase Separation: Transfer to a separatory funnel. The protonated 4-(5-bromo-1H-pyrazol-3-yl)pyridinium chloride will partition entirely into the lower aqueous phase[3].

  • Organic Wash: Drain the aqueous phase. Wash the organic phase with an additional 10 mL of 0.1M HCl and combine the aqueous layers. Discard the organic phase (which now contains non-basic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath (0-5°C). Slowly add saturated aqueous NaHCO3 dropwise until the pH reaches 8. (Causality: Cooling the solution reduces kinetic energy, maximizing the precipitation yield of the neutralized free base).

  • Validation Step: The sudden appearance of a dense, white/off-white precipitate confirms the successful regeneration of the neutral 4-(5-bromo-1H-pyrazol-3-yl)pyridine. Collect the purified solid via vacuum filtration.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for 4-(5-bromo-1H-pyrazol-3-yl)pyridine Coupling

Welcome to the technical support center for the catalytic cross-coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic cross-coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling reactions involving this specific heteroaromatic substrate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize yields, and minimize side reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine with an arylboronic acid is resulting in low to no yield. What are the primary causes and how can I improve the outcome?

Answer:

Low conversion in the Suzuki-Miyaura coupling of 4-(5-bromo-1H-pyrazol-3-yl)pyridine can be attributed to several factors, often related to the unique electronic and coordinating properties of the pyridine and pyrazole moieties. The nitrogen atoms in these heterocycles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, the N-H proton on the pyrazole ring can be acidic, which may interfere with the catalytic cycle.[3]

Here is a systematic approach to troubleshooting and optimization:

1. Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1]

  • Rationale: The electron-rich and sterically hindered nature of advanced ligands can promote the crucial oxidative addition step and prevent catalyst deactivation by shielding the palladium center from coordination with the substrate's nitrogen atoms.[4] N-heterocyclic carbene (NHC) ligands are also known for their strong σ-donating ability, which can facilitate oxidative addition.[4]

  • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5] Pre-catalysts, where the active Pd(0) species is readily formed, can also be advantageous.[6][7]

2. Base Selection: The choice of base is crucial for activating the boronic acid without promoting side reactions.

  • Rationale: Strong inorganic bases are often effective in Suzuki couplings.[8][9] However, for substrates prone to dehalogenation, a weaker base or anhydrous conditions might be necessary.[3][6] The base facilitates the transmetalation step by forming a more nucleophilic boronate species.

  • Recommendation: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[7][8][9] If dehalogenation is observed, consider switching to a milder base like CsF or using anhydrous conditions.[3][10]

3. Solvent System: The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.

  • Rationale: A mixture of an organic solvent and water is common in Suzuki reactions to dissolve both the organic substrate and the inorganic base.[11][12] The choice of organic solvent can impact catalyst stability and reactivity.

  • Recommendation: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.[7][11] Other common solvents include toluene, DMF, and THF.[13][14]

4. Reaction Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause significant side reactions or catalyst decomposition.

  • Rationale: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[6][8] However, higher temperatures can also increase the likelihood of side reactions like dehalogenation.[6]

  • Recommendation: Begin with a reaction temperature in the range of 80-100 °C.[7] If the reaction is sluggish, a higher temperature may be necessary, but if side products are observed, a lower temperature should be explored. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[9]

Question 2: I am observing a significant amount of debromination (replacement of bromine with hydrogen) of my 4-(5-bromo-1H-pyrazol-3-yl)pyridine starting material. How can I minimize this side reaction?

Answer:

Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with heteroaryl halides.[1][15] It can occur through various mechanisms, often involving the palladium catalyst and a source of hydride.

Here are the key factors to consider and strategies to mitigate debromination:

1. N-H Acidity of the Pyrazole: The unprotected N-H of the pyrazole can be deprotonated by the base, and the resulting pyrazolate may influence the catalyst's behavior, potentially promoting dehalogenation.[3]

  • Recommendation: Consider protecting the pyrazole N-H with a suitable protecting group (e.g., Boc, Trityl, or a simple alkyl group) if other optimization strategies fail. This can alter the electronic properties of the substrate and may prevent unwanted interactions with the catalyst.

2. Choice of Base and Solvent: The base and solvent system can be a source of hydride species that lead to debromination.

  • Rationale: Alcoholic solvents or the presence of water can act as hydride sources. Strong bases can also promote pathways leading to dehalogenation.[6][15]

  • Recommendation:

    • Switch to an anhydrous solvent system.

    • Use a non-protic solvent like dioxane or toluene instead of alcohols.

    • Employ a weaker or anhydrous base such as powdered K₃PO₄ or CsF.[3]

3. Catalyst System: The choice of ligand can influence the propensity for debromination.

  • Recommendation: Experiment with different bulky, electron-rich phosphine ligands, as they can sometimes suppress this side reaction by favoring the desired cross-coupling pathway.

4. Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of side reactions.

  • Recommendation: Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor debromination.

Question 3: My Stille coupling reaction is giving low yields, and I'm having trouble removing the tin byproducts. What can I do?

Answer:

Stille coupling is a powerful alternative to Suzuki coupling, especially when the corresponding boronic acid is unstable. However, it comes with its own set of challenges, including the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts.[13][16]

Optimizing the Stille Coupling:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common catalyst for Stille couplings.[13][17] If yields are low, consider using a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or P(o-tol)₃.[18]

  • Additives: The addition of a copper(I) co-catalyst, such as CuI, can sometimes accelerate the reaction and improve yields, particularly for challenging substrates.[16][19]

  • Solvent: Anhydrous and degassed solvents are crucial for successful Stille couplings. Toluene and DMF are commonly used.[13][18][20]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[18][20]

Removing Tin Byproducts:

The removal of tributyltin halides (Bu₃SnX) is a notorious issue in Stille couplings. Here are some effective workup procedures:

  • Fluoride Wash: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[13][17] Stirring this mixture for an hour or more will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite®.[17]

  • Column Chromatography:

    • Use a silica gel column for purification.

    • Sometimes, adding a small amount of triethylamine (~2-5%) to the eluent can help in removing residual tin compounds.[13]

Question 4: I want to perform a Sonogashira coupling with a terminal alkyne. What are the key parameters to consider for 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

Answer:

The Sonogashira coupling is an excellent method for forming C(sp²)-C(sp) bonds.[21][22] For your substrate, the key is to use conditions that are mild enough to tolerate the functional groups present.

Key Parameters for Sonogashira Coupling:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst.[21][22]

    • Palladium Catalyst: PdCl₂(PPh₃)₂ is a common choice.[21]

    • Copper(I) Co-catalyst: CuI is almost universally used.[21][23]

  • Base: An amine base is crucial. It serves to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.[21]

    • Recommendation: Triethylamine (Et₃N) or diisopropylamine are common choices.[21]

  • Solvent: Anhydrous DMF or a solvent mixture including an amine is often used.[21][23]

  • Reaction Conditions: Sonogashira couplings are often run under mild conditions, sometimes even at room temperature, although heating to 60-80 °C may be necessary.[21][22] It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[24]

Troubleshooting Homocoupling: If you observe significant formation of the alkyne dimer, ensure your reaction setup is strictly anaerobic. Thoroughly degassing the solvent and using Schlenk techniques are important.[24]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally most suitable for functionalizing 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

A1: The Suzuki-Miyaura reaction is often the first choice due to the wide commercial availability and stability of boronic acids, as well as the generally lower toxicity of boron-containing reagents compared to tin compounds used in Stille coupling.[16][25] However, the optimal choice depends on the specific coupling partner and the stability of the corresponding organometallic reagent. If the required boronic acid is unstable or difficult to prepare, Stille or Sonogashira (for terminal alkynes) couplings are excellent alternatives.

Q2: What is the role of the ligand in these palladium-catalyzed reactions?

A2: The ligand plays a multifaceted and critical role:

  • Solubility and Stability: It stabilizes the palladium center, keeping it soluble in the reaction medium.

  • Modulating Reactivity: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[26]

  • Preventing Deactivation: For substrates like 4-(5-bromo-1H-pyrazol-3-yl)pyridine, bulky ligands can sterically hinder the coordination of the pyridine or pyrazole nitrogens to the palladium center, thus preventing catalyst inhibition.[1]

  • Controlling Selectivity: In some cases, the choice of ligand can even control the site of reaction if multiple reactive sites are present.[27]

Q3: How can I monitor the progress of my coupling reaction?

A3: Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal. Nuclear magnetic resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting materials and the appearance of the product by taking aliquots from the reaction mixture over time.[28]

Q4: What are the key safety precautions to take when running these reactions?

A4:

  • Palladium Catalysts: While generally used in small quantities, some palladium compounds can be toxic and should be handled with care in a fume hood.

  • Organotin Reagents (for Stille Coupling): These are toxic and should be handled with extreme caution, using appropriate personal protective equipment (PPE). All waste containing tin must be disposed of according to institutional guidelines.[13]

  • Solvents: Many of the solvents used (e.g., dioxane, DMF, toluene) have their own specific hazards and should be handled in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions run under an inert atmosphere should be properly set up to avoid pressure buildup.

  • Bases: Strong bases are corrosive and should be handled with care.

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate 4-(5-bromo-1H-pyrazol-3-yl)pyridine-
Coupling Partner Arylboronic Acid (1.2-1.5 equiv.)Excess boronic acid can drive the reaction to completion.
Catalyst XPhos Pd G2 or SPhos Pd G2 (1-5 mol%)Pre-catalysts that readily form the active Pd(0) species and have bulky, electron-rich ligands are often effective for heteroaromatic substrates.[3][6]
Base K₃PO₄ (2-3 equiv.)A moderately strong base that is effective in many Suzuki couplings involving heteroaromatics.[7]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)A common and effective solvent system for Suzuki reactions.[7][11]
Temperature 80-100 °CA good starting temperature range to balance reaction rate and potential side reactions.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and side reactions like homocoupling.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Catalyst Is the catalyst appropriate? (e.g., Pd(PPh3)4) Start->Catalyst ChangeCatalyst Switch to a bulky, electron-rich ligand/pre-catalyst (e.g., XPhos Pd G2) Catalyst->ChangeCatalyst No Base Is the base optimal? Catalyst->Base Yes ChangeCatalyst->Base ChangeBase Try alternative bases (e.g., K2CO3, CsF) Base->ChangeBase No SolventTemp Are solvent and temperature optimized? Base->SolventTemp Yes ChangeBase->SolventTemp OptimizeSolventTemp Screen different solvents (Toluene, DMF) and adjust temperature (80-120 °C) SolventTemp->OptimizeSolventTemp No SideReactions Are side reactions (debromination) observed? SolventTemp->SideReactions Yes OptimizeSolventTemp->SideReactions AddressSideReactions See debromination guide: - Use anhydrous conditions - Consider N-protection SideReactions->AddressSideReactions Yes Success Improved Yield SideReactions->Success No AddressSideReactions->Success

Caption: A decision tree for troubleshooting low yields.

Diagram 2: General Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Complex Transmetalation->RedElim Byproduct M-X Transmetalation->Byproduct RedElim->Pd0 Reductive Elimination Product Ar-R (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd NuM R-M (Coupling Partner) NuM->Transmetalation

Caption: A simplified palladium catalytic cycle.

References

  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem. (n.d.).
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC. (2018, April 12).
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8).
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. (n.d.).
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019, July 16).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (2013, January 25).
  • Stille Coupling - Organic Synthesis. (n.d.).
  • Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate. (n.d.).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications. (2017, June 22).
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. (2008, December 11).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.).
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC. (n.d.).
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. (n.d.).
  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • troubleshooting low yields in Stille coupling of 1,2-Dibromoethene - Benchchem. (n.d.).
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI. (2025, February 14).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles - Benchchem. (n.d.).
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions | Organic Letters - ACS Publications. (2002, February 19).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. (n.d.).
  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles | Organic Letters - ACS Publications. (2011, March 18).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
  • Use of the Stille Coupling Reaction on Heteroaromatic Cations: Synthesis of Substituted Quinolizinium Salts | Organic Letters - ACS Publications. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (n.d.).
  • A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC. (n.d.).
  • Insights into Sonogashira Cross‐Coupling by High‐Throughput Kinetics and Descriptor Modeling - OA Monitor Ireland. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. - ResearchGate. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. (2025, October 26).

Sources

Optimization

Technical Support Center: Troubleshooting 4-(5-bromo-1H-pyrazol-3-yl)pyridine Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. Working with 4-(5-bromo-1H-pyrazol-3-yl)pyridine presents unique synthetic challenges due to its multidentate coordination potential, annular ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Working with 4-(5-bromo-1H-pyrazol-3-yl)pyridine presents unique synthetic challenges due to its multidentate coordination potential, annular tautomerism, and sensitive C–Br bond. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, regioselective transformations.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic decision tree below to isolate the root cause of your functionalization failure.

DiagnosticWorkflow Start Functionalization Issue: 4-(5-bromo-1H-pyrazol-3-yl)pyridine Type Identify Reaction Type Start->Type N_Func N-H Protection / Alkylation Type->N_Func C_Func C-5 Cross-Coupling Type->C_Func Regio Issue: Regioisomer Mixtures N_Func->Regio Dehal Issue: Protodehalogenation C_Func->Dehal Poison Issue: Catalyst Poisoning C_Func->Poison Sol1 Use Bulky PG (SEM/Trityl) Thermodynamic Control Regio->Sol1 Sol2 Use Aprotic Solvent Bulky Ligand (XPhos) Dehal->Sol2 Sol3 Pre-protect Pyrazole NH Increase Ligand:Pd Ratio Poison->Sol3

Diagnostic workflow for troubleshooting pyrazole-pyridine functionalization.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do I obtain an intractable mixture of regioisomers during N-protection or N-alkylation?

Causality: The pyrazole ring of 4-(5-bromo-1H-pyrazol-3-yl)pyridine exhibits annular tautomerism, meaning the proton rapidly exchanges between the N1 and N2 positions. Because the nitrogen atoms in the azole ring share similar electronic properties, standard N-alkylation often lacks regiocontrol, leading to complex mixtures of regioisomers[1]. Furthermore, the asymmetric steric environment created by the C-3 pyridine and C-5 bromine groups complicates the energy landscape of the transition states during electrophilic attack. Solution: To achieve regiocontrol, shift the reaction from kinetic to thermodynamic control by using bulky protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or Trityl (Tr)[2]. The steric bulk forces the protecting group to the less hindered nitrogen, effectively locking the tautomeric form and addressing the low regioselectivity inherent to pyrazoles lacking sufficient steric bias[2].

Q2: During Suzuki-Miyaura cross-coupling at the C-5 position, my major product is the protodehalogenated species. How do I prevent this?

Causality: Protodehalogenation is a notorious side reaction in the cross-coupling of electron-deficient heteroaryl bromides. After the initial oxidative addition of Pd(0) into the C–Br bond, the resulting Pd(II) intermediate must undergo transmetalation. If transmetalation is slow, the Pd(II) complex can coordinate with protic solvents or undergo β-hydride elimination (if alkoxide bases are used), eventually reductively eliminating the C–H bond instead of the desired C–C bond[3]. Solution: Eliminate protic sources. Switch to an anhydrous, non-nucleophilic base (e.g., K₃PO₄) and use aprotic solvents (e.g., anhydrous Toluene or Dioxane). Most importantly, employ a bulky, electron-rich phosphine ligand (like XPhos or BrettPhos) to accelerate the transmetalation step, outcompeting the protodehalogenation pathway[3].

MechanisticPathway ArBr Ar-Br (Starting Material) OxAdd Pd(II)(Ar)(Br)L_n Oxidative Addition ArBr->OxAdd + Pd(0) Pd0 Pd(0)L_n Pd0->OxAdd TransMet Transmetalation (with Ar'-B(OH)2) OxAdd->TransMet Fast (Good Ligand) Side1 Base/Solvent Coordination OxAdd->Side1 Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Ar-Ar' (Cross-Coupled) RedElim->Product Side2 Beta-Hydride Elim or Protonation Side1->Side2 SideProd Ar-H (Protodehalogenation) Side2->SideProd

Divergent pathways: Cross-coupling vs. protodehalogenation in Pd-catalysis.

Q3: My palladium catalyst deactivates immediately, yielding unreacted starting material. What causes this catalyst poisoning?

Causality: 4-(5-bromo-1H-pyrazol-3-yl)pyridine possesses multiple Lewis basic sites. The unprotected pyrazole N–H is highly nucleophilic, and the pyridine nitrogen can act as a strong σ-donor. Together, they can form highly stable, off-cycle bidentate palladium chelates that precipitate out of solution, effectively removing the active catalyst from the catalytic cycle. Solution: You must pre-protect the pyrazole N–H prior to any metal-catalyzed cross-coupling[3]. Additionally, using a higher ligand-to-palladium ratio (e.g., 2.5:1) with strongly coordinating ligands ensures the Pd center remains saturated, preventing the pyridine moiety from displacing the phosphine ligands.

Part 3: Quantitative Data on Cross-Coupling Side Reactions

The choice of catalytic system drastically alters the reaction trajectory of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. The table below summarizes the causality of ligand/base choices on the product distribution during C-5 Suzuki-Miyaura functionalization.

EntryCatalyst / Ligand SystemBase / SolventYield (%)Protodehalogenation (%)Homocoupling (%)Mechanistic Rationale
1 Pd(PPh₃)₄Na₂CO₃ / EtOH:H₂O35%50%15%Protic solvent donates H⁺; weak ligand allows slow transmetalation.
2 Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O60%30%10%Bidentate ligand prevents poisoning, but water presence still allows minor dehalogenation.
3 Pd₂(dba)₃ / XPhos K₃PO₄ / Toluene92% < 5% < 3% Bulky, electron-rich ligand accelerates transmetalation; aprotic conditions prevent H⁺ transfer.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective SEM-Protection of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Objective: Mask the acidic pyrazole N–H to prevent catalyst poisoning and direct subsequent C-5 functionalization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). The starting material (highly polar due to N–H hydrogen bonding) will remain near the baseline. The successful SEM-protected product will elute significantly higher (Rf ~0.6) and will be strongly UV-active. If two distinct new spots appear, thermodynamic equilibrium has not been reached; extend reaction time or gently warm to 40 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling (C-5 Position)

Objective: Couple the C-5 bromide with an arylboronic acid while suppressing protodehalogenation.

  • Reagent Loading: In a glovebox or under strict Schlenk conditions, combine the SEM-protected 4-(5-bromo-1H-pyrazol-3-yl)pyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv) in a pressure vial.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Crucial step: Do not use protic solvents.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, dilute in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS. Look for the molecular ion of the desired product vs. the protodehalogenated side product (M - 79 mass units). If protodehalogenation exceeds 10%, verify the anhydrous nature of your K₃PO₄ and ensure complete degassing of the solvent.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Part 5: References

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Foreword by the Senior Application Scientist Welcome to the advanced technical support center. Developing a robust, stability-indicating HPLC method for heterocyclic active pharmaceutical ingredients (APIs) requires movi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist Welcome to the advanced technical support center. Developing a robust, stability-indicating HPLC method for heterocyclic active pharmaceutical ingredients (APIs) requires moving beyond trial-and-error. 4-(5-bromo-1H-pyrazol-3-yl)pyridine is a complex amphoteric molecule: it contains a basic pyridine ring (pKa ~5.2), a tautomerizable pyrazole ring (pKa ~2.5), and a lipophilic halogen. This guide is built on the principles of chromatographic causality and self-validating systems to ensure your methods are scientifically sound and compliant with ICH Q2(R2) standards[1].

Section 1: Chromatographic Workflow & Logic

Before adjusting instrument parameters, we must map the physicochemical properties of the analyte to our chromatographic strategy. The following decision tree dictates the method development logic for basic pyridine derivatives.

HPLC_Method_Dev Start Target: 4-(5-bromo-1H- pyrazol-3-yl)pyridine pKa_Eval Evaluate pKa Pyridine (~5.2), Pyrazole (~2.5) Start->pKa_Eval pH_Select Select Buffer pH Avoid pH 4.2 - 6.2 pKa_Eval->pH_Select Low_pH Low pH Strategy (pH 2.5) Protonates Silanols & Analyte pH_Select->Low_pH Option A High_pH High pH Strategy (pH 8.5) Neutralizes Analyte pH_Select->High_pH Option B Tailing_Check Peak Asymmetry (As) > 1.5? Low_pH->Tailing_Check High_pH->Tailing_Check Fix_Tailing Add Triethylamine (TEA) or Use End-capped Column Tailing_Check->Fix_Tailing Yes Validation Proceed to ICH Q2(R2) Method Validation Tailing_Check->Validation No (As <= 1.5) Fix_Tailing->Tailing_Check Re-evaluate

Fig 1. Decision tree for HPLC method development targeting basic pyridine derivatives.

Section 2: Advanced Troubleshooting FAQs

Q1: Why does 4-(5-bromo-1H-pyrazol-3-yl)pyridine exhibit severe peak tailing, and how can I resolve it?

Causality: Peak tailing (Asymmetry factor > 1.5) for basic compounds is primarily driven by secondary ion-exchange interactions[2]. The basic nitrogen atom in the pyridine ring strongly interacts with acidic, unreacted silanol groups (Si-OH) on the silica stationary phase[3]. Because residual silanols have a pKa of approximately 4.5 to 5.5, they are ionized (Si-O⁻) at neutral pH, acting as strong cation exchangers that "drag" the basic analyte. Solution: You must either neutralize the silanols by dropping the mobile phase pH below 3.0[4], or mask them by adding a competitive amine modifier like triethylamine (TEA)[5]. Alternatively, employing a highly base-deactivated, sterically protected, or polar-embedded C18 column will physically shield the analyte from these active sites.

Q2: My retention times are drifting between runs. What is causing this instability?

Causality: This compound contains two ionizable rings. The pyridine conjugate acid has a pKa of ~5.2. If your mobile phase pH is set near this value (e.g., pH 5.0), the analyte exists in a highly sensitive 50/50 equilibrium between its protonated (polar) and unprotonated (lipophilic) states. Minor batch-to-batch variations in buffer preparation or column temperature will cause massive shifts in the ionization state, altering hydrophobicity and causing retention time drift or peak splitting[6]. Solution: Implement the "2-pH Rule." Set the mobile phase pH at least 2 units away from the analyte's pKa. For this compound, target either pH 2.5 (fully protonated) or pH 7.5+ (fully neutral).

Q3: Could the tautomerization of the pyrazole ring cause peak broadening?

Causality: The 1H-pyrazole ring undergoes rapid annular tautomerism between the 3-yl and 5-yl forms. At ambient temperatures, this interconversion is usually faster than the chromatographic timescale, resulting in a single, time-averaged peak. However, if you observe unexplained peak broadening that is not caused by silanol interactions (i.e., As < 1.2 but low theoretical plates, N), it may be due to a slowed tautomeric equilibrium interacting differentially with the stationary phase. Solution: Increase the column compartment temperature to 40°C–45°C. This accelerates the tautomerization rate, coalescing the states into a single, sharp peak.

Tailing_Troubleshooting Symptom Symptom: Peak Tailing (As > 1.5) Check_pH Is Mobile Phase pH between 4.0 and 7.0? Symptom->Check_pH Adjust_pH Adjust pH to < 3.0 or > 8.0 Check_pH->Adjust_pH Yes Check_Column Is Column Base-Deactivated or Polar-Embedded? Check_pH->Check_Column No Resolved Symmetrical Peak (As <= 1.5) Adjust_pH->Resolved Change_Column Switch to Hybrid/End-Capped C18 Column Check_Column->Change_Column No Add_Modifier Add Triethylamine (TEA) Competitive Amine Check_Column->Add_Modifier Yes Change_Column->Resolved Add_Modifier->Resolved

Fig 2. Troubleshooting logic for resolving peak tailing in basic analytes.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase (0.1% TFA)

Objective: Suppress silanol ionization and protonate the pyridine ring to ensure consistent retention and sharp peak shape[4].

  • Measure Aqueous Base: Accurately measure 1000 mL of HPLC-grade water (18.2 MΩ·cm) into a clean volumetric flask.

  • Add Modifier: Using a glass micropipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Homogenize: Stir magnetically for 5 minutes.

  • pH Verification: Measure the pH using a calibrated pH meter. It should read approximately 2.0 ± 0.1.

  • Degas: Sonicate the solution under vacuum for 10 minutes to remove dissolved gases that could cause baseline noise.

  • Causality Check: TFA acts as both an acidifier (lowering pH to ~2.0) and an ion-pairing agent. The trifluoroacetate anion pairs with the protonated pyridine, increasing its lipophilicity and retention on the C18 column.

  • Self-Validation Checkpoint: If the baseline drifts significantly during the gradient run, check the UV cutoff. TFA absorbs strongly below 210 nm; ensure your detection wavelength is set to a specific maximum for the API (e.g., 254 nm or 280 nm) to avoid gradient baseline drift.

Protocol 2: System Suitability Testing (SST) & Column Screening

Objective: Verify system readiness and column integrity prior to sample analysis[2].

  • Equilibration: Flush the selected column (e.g., Base-Deactivated C18, 150 x 4.6 mm, 3 µm) with the mobile phase for at least 10 column volumes.

  • Blank Injection: Inject the sample diluent to confirm no ghost peaks elute at the expected retention time of the API.

  • Standard Injection: Inject the 4-(5-bromo-1H-pyrazol-3-yl)pyridine reference standard (e.g., 0.1 mg/mL) in 6 consecutive replicates.

  • Data Extraction: Calculate the USP Tailing Factor (As), Theoretical Plates (N), and %RSD of the retention time and peak area.

  • Causality Check: Injecting 6 replicates ensures that the stationary phase is fully saturated and the autosampler mechanics are precise.

  • Self-Validation Checkpoint: If As > 1.5 on the first injection but drops to 1.1 by the sixth injection, the column has active sites that are slowly being masked by the analyte. The method is not robust; switch to a polar-embedded column.

Section 4: Quantitative Data & Validation Parameters

To comply with ICH Q2(R2) guidelines[1], your method must meet strict System Suitability criteria before validation parameters (Specificity, Linearity, Accuracy, Precision) can be formally assessed.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriterionCausality / Rationale
Resolution (Rs) > 2.0Ensures baseline separation between the API and the closely eluting des-bromo impurity for accurate integration.
Tailing Factor (As) ≤ 1.5Indicates minimal silanol interaction; ensures peak apex accuracy and prevents integration overlap[2].
Theoretical Plates (N) > 5000Confirms column efficiency, proper packing integrity, and optimal flow dynamics.
%RSD (Area, n=6) ≤ 2.0%Validates autosampler precision and method repeatability, a core requirement of ICH Q2(R2)[1].

Table 2: Column Selection Matrix for Pyridine Derivatives

Column ChemistrySilanol ActivityRecommended pH RangeSuitability for 4-(5-bromo-1H-pyrazol-3-yl)pyridine
Standard C18 High2.0 - 8.0Poor: Expect severe tailing unless low pH (TFA) is strictly used.
Base-Deactivated C18 Low2.0 - 9.0Good: End-capped to minimize secondary interactions.
Polar-Embedded C18 Very Low1.5 - 10.0Excellent: Amide/carbamate shield prevents basic analytes from reaching silanols.
Hybrid Silica C18 Low1.0 - 12.0Excellent: Allows high pH (>8.5) to run the compound in its neutral, highly retained state.

References

  • Validation of analytical procedures q2(r2) - ICH. Source: ich.org. URL: 1

  • Troubleshooting LC, basics - Chromedia. Source: chromedia.org. URL:3

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Source: molnar-institute.com. URL: 4

  • HPLC METHOD DEVELOPMENT - A REVIEW. Source: gyanvihar.org. URL: 6

  • High Performance Liquid Chromatography. Source: sigmaaldrich.com. URL: 2

  • New Method Development by HPLC and Validation as per ICH Guidelines. Source: actascientific.com. URL: 5

Sources

Optimization

long-term storage stability and degradation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Technical Support Center: 4-(5-bromo-1H-pyrazol-3-yl)pyridine Welcome to the technical support guide for 4-(5-bromo-1H-pyrazol-3-yl)pyridine (Compound ID: BPY-Br). This document provides in-depth guidance on the long-ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Welcome to the technical support guide for 4-(5-bromo-1H-pyrazol-3-yl)pyridine (Compound ID: BPY-Br). This document provides in-depth guidance on the long-term storage, stability, and degradation of this versatile heterocyclic building block. As a key intermediate in pharmaceutical and materials science research, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results.[1] This guide is structured to address common questions, troubleshoot potential issues, and provide robust protocols for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. Based on the chemical nature of brominated heterocyclic compounds, the following storage parameters are recommended. A similar bromo-pyrazolo-pyridine compound is recommended to be stored at -20°C.[2]

ParameterRecommended ConditionRationale
Temperature -20°C (Recommended) or +4°C (Acceptable for short-term)Reduces the rate of potential solid-state reactions and slows the diffusion of atmospheric contaminants.
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich pyrazole and pyridine rings can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Amber vial or stored in the darkProtects against photolytic degradation, as aromatic and heterocyclic systems can be light-sensitive.[3][4]
Humidity Tightly sealed container with desiccantPrevents hydrolysis of the bromine substituent and minimizes water absorption, which can initiate degradation pathways.[5]

Q2: What is the expected shelf-life of this compound?

Under the recommended storage conditions (-20°C, dark, inert atmosphere), 4-(5-bromo-1H-pyrazol-3-yl)pyridine is expected to be stable for several years. However, we strongly advise re-analyzing the purity of any batch that has been stored for more than one year or has been opened multiple times.

Q3: What are the common signs of degradation?

Visual inspection can provide initial clues. Look for:

  • Change in Color: The compound is typically a white to yellow solid.[6] Development of a brown or darker hue may indicate oxidation or polymerization.

  • Change in Physical State: Clumping or melting may suggest water absorption or the presence of low-melting point impurities.

Any visual change warrants a full purity re-assessment using an appropriate analytical method like HPLC or GC-MS before use.

Q4: What are the most likely degradation pathways?

Based on the structure, which combines a pyrazole and a pyridine ring, several degradation pathways are plausible under stress conditions:[6][7]

  • Hydrolysis: Under strongly acidic or basic conditions, the bromine atom can undergo nucleophilic substitution to form the corresponding hydroxylated analog. The pyrazole ring itself can be susceptible to ring-opening in the presence of a strong base.[7][8]

  • Oxidation: The pyrazole ring system can be oxidized, potentially leading to ring-opened products or N-oxides on the pyridine ring.[7][9][10]

  • Photodegradation: Exposure to UV or high-intensity visible light can induce isomerization or radical-mediated reactions, particularly involving the carbon-bromine bond.[3][4]

Q5: Which analytical techniques are best for assessing the purity and stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.

  • HPLC: A reverse-phase HPLC method with UV detection (e.g., at 254 nm) is ideal for routine purity checks and for developing a stability-indicating method.[11] It is superior for non-volatile or thermally labile degradation products.[12]

  • GC-MS: Gas chromatography coupled with mass spectrometry is excellent for identifying volatile impurities and degradation products, providing both retention time and mass data for structural elucidation.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential stability problems.

Issue 1: I observe new, unexpected peaks in my HPLC/GC chromatogram after storing the compound for a few months.

  • Question: My baseline purity was >98%, but now I see one or more new peaks. What are they?

  • Answer & Troubleshooting Steps:

    • Identify the Cause: The new peaks are likely degradation products. Their formation suggests that the storage conditions were suboptimal. Compare your storage conditions to the recommendations in the FAQ. Was the vial tightly sealed? Was it exposed to light or elevated temperatures?

    • Characterize the Impurity: If you have access to LC-MS or GC-MS, analyze the sample to determine the mass of the impurity peaks.

      • A mass increase of 16 amu (M+16) could indicate an N-oxide or hydroxylated species (oxidation).

      • A mass decrease corresponding to the replacement of Br with H (M-79) or OH (M-62) could suggest reductive debromination or hydrolysis, respectively.

    • Perform a Co-injection: If you have a reference standard of a suspected impurity, a co-injection with your sample can confirm its identity if the peak height increases without the appearance of a new peak.

    • Action: If the total purity has dropped below your experimental tolerance (e.g., <95%), it is recommended to purify the material or use a fresh batch to ensure the reliability of your downstream applications.

Issue 2: The compound has changed color from off-white to tan/brown.

  • Question: The solid material has visibly darkened. Is it still usable?

  • Answer & Troubleshooting Steps:

    • Probable Cause: Color change is a strong indicator of oxidative degradation or the formation of minor, highly colored polymeric impurities. This is often initiated by exposure to air and/or light.

    • Immediate Action: Do not assume the material is still of high purity, even if the color change seems minor.

    • Analytical Verification: Perform a quantitative purity analysis using a calibrated HPLC or qNMR method. While the main peak may still appear large, quantify the area of all impurity peaks.

    • Decision: If purity is confirmed to be within your required specifications, the material may be usable, but with caution. The colored impurities could have unforeseen catalytic or inhibitory effects in sensitive biological or chemical systems. For critical applications, using a fresh, un-degraded lot is the safest course of action.

Issue 3: My reaction yield is inconsistent or has significantly decreased.

  • Question: I'm using 4-(5-bromo-1H-pyrazol-3-yl)pyridine in a Suzuki or other cross-coupling reaction, and my yields are poor compared to previous runs. Could the starting material be the problem?

  • Answer & Troubleshooting Steps:

    • Purity Affects Stoichiometry: Degradation of the starting material directly impacts the active concentration, leading to incorrect stoichiometric ratios in your reaction and consequently, lower yields.

    • Inhibitory Degradants: Some degradation products can act as catalyst poisons or inhibitors. For example, a hydrolyzed (hydroxyl-pyrazole) version of the molecule could coordinate to the metal center of a palladium catalyst and inhibit its activity.

    • Verification Protocol:

      • Before starting your reaction, run a quick purity check on the starting material using your established HPLC or GC method.

      • Ensure the material is thoroughly dried under vacuum before weighing to remove any absorbed water, which can also be detrimental to many coupling reactions.

      • If degradation is confirmed, purify the material by recrystallization or column chromatography, or procure a new batch.

Experimental Protocols & Visualization

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method.[15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Objective: To intentionally degrade 4-(5-bromo-1H-pyrazol-3-yl)pyridine under various stress conditions.

Materials:

  • 4-(5-bromo-1H-pyrazol-3-yl)pyridine

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B option)

  • Oven

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol and dilute for analysis.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve a known amount in methanol and dilute for analysis.

  • Control Samples: Prepare control samples (compound in solvent without stressor) for each condition and keep them at room temperature or refrigerated.

  • Analysis: Analyze all samples by a suitable HPLC-UV or LC-MS method. Compare the chromatograms of stressed samples to the control to identify degradation products.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the control sample to determine the retention time of the parent compound.

  • Inject each of the stressed samples.

  • Analyze the chromatograms to ensure that all new peaks (degradation products) are well-resolved from the parent peak and from each other (Resolution > 1.5).

  • If resolution is poor, adjust the gradient slope, mobile phase composition, or consider a different column chemistry.

  • This validated method can then be used for routine stability testing and purity analysis of new batches.

G cluster_storage Long-Term Storage cluster_qa Quality Assessment cluster_experiment Experimental Use cluster_troubleshoot Troubleshooting Storage Store Compound (-20°C, Dark, Inert Gas) Purity_Check Check Purity (HPLC/GC) Before Use Storage->Purity_Check Sample Retrieval Decision Purity > 95%? Purity_Check->Decision Use_Reaction Proceed with Experiment Decision->Use_Reaction Yes Troubleshoot Troubleshoot: - New Peaks? - Color Change? - Low Yield? Decision->Troubleshoot No / Issues Forced_Deg Perform Forced Degradation Study Troubleshoot->Forced_Deg Investigate Degradation Reanalyze Re-analyze with Stability-Indicating Method Forced_Deg->Reanalyze Develop Method Reanalyze->Purity_Check Implement QC

Caption: Logical workflow for stability and quality control.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • K. V. K., & P. V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6649.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • OSHA. (n.d.). Pyridine.
  • The Journal of Organic Chemistry. (2020, July 27). Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans.
  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27).
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Rawat, T., & Pandey, I. P. (2015). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 6(11), 4575-4584.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-79.
  • Mendeley. (n.d.). Oxidative Ring-Opening of 1H-Pyrazol-5-amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ACS Publications. (2012, March 21). Photochromic Thienylpyridine–Bis(alkynyl)borane Complexes: Toward Readily Tunable Fluorescence Dyes and Photoswitchable Materials.
  • EvitaChem. (n.d.). 4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Axel. (n.d.). 3-Bromo-1h-pyrazolo[4,3-b]pyridine 25mg.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica – Drug Research, 68(5), 671-680.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-phenyl-1H-pyrazol-3-amine.
  • Benchchem. (n.d.). 4-(5-Bromo-1H-pyrazol-3-yl)pyridine.
  • ACS Publications. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium.
  • ResearchGate. (n.d.). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source.
  • ResearchGate. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • Arkivoc. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase.
  • Nature Communications. (2025, December 26).
  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • AnalytiChem. (n.d.). Redipor® Storage Conditions.
  • PMC. (2010). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone.
  • PubMed. (2009, November 21). 5-Bromo-2-[5-(4-nitro-phen-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine.
  • ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review.
  • NextSDS. (n.d.). 4-(3-bromo-1H-pyrazol-1-yl)pyridine — Chemical Substance Information.
  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Brominated Pyrazoles in Palladium-Catalyzed Cross-Coupling

Executive Summary Pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. When functionalizing the pyrazole core via palladi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. When functionalizing the pyrazole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig), the choice of the halogen electrophile is critical.

While chloropyrazoles often exhibit sluggish oxidative addition and iodopyrazoles are notoriously prone to protodehalogenation and homocoupling, brominated pyrazoles strike the optimal balance between stability and reactivity. This guide provides an objective, data-driven comparison of 3-, 4-, and 5-bromopyrazoles, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their functionalization.

Mechanistic Causality: The Unprotected N-H Challenge

A defining challenge in the cross-coupling of bromopyrazoles is the presence of the acidic N-H proton (pKa ~14.5). Under the basic conditions required for transmetalation (e.g., using K3​PO4​ or Cs2​CO3​ ), the pyrazole is readily deprotonated.

The Causality of Catalyst Inhibition: The resulting pyrazolyl anion is a strong σ -donor that coordinates to the Pd(II) intermediate formed after oxidative addition. Instead of proceeding to transmetalation, the complex dimerizes to form a highly stable, off-cycle palladium-azolyl dimer . This thermodynamic sink depletes the active catalyst and halts the reaction.

The Solution: To disrupt this off-cycle dimerization, the catalytic system must employ sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The massive steric bulk of these ligands physically prevents the formation of the bridged Pd-dimer, forcing the equilibrium back toward the productive monomeric Pd(II) species, thereby accelerating the rate-determining transmetalation step .

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd(II)ArBr) Pd0->OxAdd + Bromo-Pyrazole TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Inhib Off-Cycle Dimer (Pd-Azolyl Complex) OxAdd->Inhib Unprotected NH Deprotonation RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 - Product Inhib->OxAdd Bulky Ligands (XPhos)

Fig 1. Pd-catalyzed cross-coupling cycle vs. off-cycle azolyl dimer inhibition.

Comparative Analysis: 3-Bromo vs. 4-Bromo vs. 5-Bromopyrazoles

The regiochemistry of the bromine atom dictates the electronic environment and, consequently, the rate of oxidative addition.

  • 3-Bromopyrazoles: Generally exhibit the fastest reaction kinetics. The strong inductive electron-withdrawing effect of the adjacent nitrogen atom makes the C3 position highly electrophilic, lowering the activation barrier for Pd(0) insertion .

  • 4-Bromopyrazoles: React slower than their 3-bromo counterparts due to the lack of direct adjacent heteroatom activation. However, they are exceptionally stable and are considered a "universal fragment" in fragment-based drug discovery (FBDD). They often require slightly higher catalyst loadings .

  • 5-Bromopyrazoles: Often complicated by tautomerization (interconverting with 3-bromopyrazoles if unprotected) and steric hindrance from N-substituents. They frequently require N-protection (e.g., SEM, PMB, or THP) to lock the tautomeric form and ensure regioselective coupling .

Quantitative Data Summaries

Table 1: Reactivity & Performance Comparison of Halogenated Pyrazoles

Halogen TypeOxidative Addition RateProtodehalogenation RiskHomocoupling RiskOverall Utility in Pd-Catalysis
Iodopyrazole Very FastHighHighPoor (Requires strict anhydrous/low-temp conditions)
Bromopyrazole Moderate to FastLowLowExcellent (Optimal balance of stability/reactivity)
Chloropyrazole SlowVery LowVery LowModerate (Requires specialized electron-rich ligands)

Table 2: Yield Comparison in Suzuki-Miyaura Coupling (Unprotected NH)

SubstrateBoronic AcidCatalyst SystemTime (h)Isolated Yield (%)
3-BromopyrazolePhenylboronic acid6 mol% XPhos Pd G2, K3​PO4​ 1586%
4-BromopyrazolePhenylboronic acid6 mol% XPhos Pd G2, K3​PO4​ 1574%
3-Bromopyrazole4-Methoxyphenylboronic acid6 mol% XPhos Pd G2, K3​PO4​ 1582%
4-Bromopyrazole4-Methoxyphenylboronic acid6 mol% XPhos Pd G2, K3​PO4​ 1561%

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to verify the success of intermediate mechanistic steps before proceeding.

Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

Objective: Couple 4-bromopyrazole with an arylboronic acid without utilizing an N-protecting group. Causality Note: A solvent mixture of 1,4-Dioxane/ H2​O (4:1) is used. The water is not merely a solvent; it is mechanistically required to hydrolyze the XPhos Pd G2 precatalyst into the active Pd(0) species and to generate the highly reactive palladium-hydroxo intermediate that accelerates transmetalation.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, add 4-bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), and anhydrous K3​PO4​ (2.00 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.06 mmol, 6 mol%) and XPhos ligand (0.06 mmol).

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed deionized H2​O (1 mL).

  • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring.

  • Self-Validation Checkpoint (2 Hours):

    • Action: Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: Confirm the disappearance of the 4-bromopyrazole mass (M+H = 147/149). If a mass corresponding to the protodehalogenated pyrazole (M+H = 69) is >5%, the transmetalation is failing (likely due to inactive boronic acid or insufficient base). If Pd black precipitates, oxygen has compromised the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mix Reactants (ArBr, ArB(OH)2, Base) Prep->Mix Cat 3. Add Catalyst (XPhos Pd G2) Mix->Cat Heat 4. Heat & Stir (100°C, 15h) Cat->Heat Workup 5. Workup & Extraction (EtOAc/H2O) Heat->Workup Purify 6. Column Chromatography (Silica Gel) Workup->Purify

Fig 2. Step-by-step workflow for the Suzuki-Miyaura coupling of bromopyrazoles.

Protocol B: Negishi Coupling of N-Protected 5-Bromopyrazole

Objective: Functionalize the highly sterically hindered 5-position using highly nucleophilic organozinc reagents . Causality Note: Negishi coupling is preferred here over Suzuki because organozinc reagents undergo transmetalation much faster than boronic acids, overcoming the severe steric hindrance at the 5-position adjacent to the N-protecting group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve 1-phenyl-5-bromo-1H-pyrazole (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%). Stir for 5 minutes at room temperature.

  • Organozinc Addition: Dropwise add the organozinc halide reagent (1.5 mmol, 0.5 M in THF).

  • Self-Validation Checkpoint (Organozinc Viability):

    • Action: Before addition, quench a 50 μ L aliquot of the organozinc reagent with D2​O . Analyze via GC-MS.

    • Validation: The presence of the deuterated alkane/arene confirms the organozinc reagent has not degraded via moisture exposure. If no deuterium is incorporated, the zinc reagent is dead, and the coupling will fail.

  • Reaction: Heat to 65 °C for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 10 mL), dry over MgSO4​ , and concentrate for column purification.

Comparative

validating NMR peak assignments for 4-(5-bromo-1H-pyrazol-3-yl)pyridine

An accurate structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite in drug discovery. 4-(5-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9) is a highly versatile brominated scaffold utili...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite in drug discovery. 4-(5-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9) is a highly versatile brominated scaffold utilized extensively in medicinal chemistry and materials science[1]. Its reactive bromine atom makes it a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to generate complex pharmacophores[1].

However, validating the NMR peak assignments for this molecule presents distinct analytical hurdles. The pyrazole ring is subject to annular tautomerism, which can cause severe signal broadening. Furthermore, the "heavy-atom effect" of the bromine atom significantly alters the chemical shielding of adjacent nuclei, complicating the assignment of quaternary carbons[2].

This guide objectively compares three leading strategies for NMR validation—Traditional 2D NMR, Computer-Assisted Structure Elucidation (CASE), and Density Functional Theory (DFT)—and provides a self-validating experimental protocol to ensure absolute assignment accuracy.

Comparison of NMR Validation Strategies

To achieve a self-validating assignment, researchers must cross-examine experimental data with predictive models. Relying on a single method often leads to structural mischaracterization.

Traditional 2D NMR (The Experimental Gold Standard)

This approach relies on acquiring a suite of 1D ( 1 H, 13 C) and 2D (HSQC, HMBC, COSY, NOESY) spectra to map through-bond and through-space connectivity.

  • Performance: Provides definitive, real-world connectivity. However, it is highly susceptible to solvent effects and struggles when tautomeric exchange broadens signals beyond detection.

  • Causality: HMBC is mandatory here; it is the only way to bridge the spin systems of the isolated pyridine and pyrazole rings by detecting long-range 3JCH​ couplings.

Computer-Assisted Structure Elucidation (CASE)

Software platforms like Mnova NMRPredict or ACD/Structure Elucidator utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and machine learning to predict spectra based on vast empirical databases[3][4].

  • Performance: Extremely fast (predictions generated in < 50 ms) and excellent for routine structural verification[5].

  • Limitations: Because CASE relies on historical data, its accuracy degrades for unique halogenated heterocycles or specific tautomeric states that are underrepresented in the training set[4].

Quantum Mechanical (DFT) Predictions

DFT calculates magnetic shielding tensors from first principles using methods like Gauge-Independent Atomic Orbital (GIAO)[6].

  • Performance: Delivers near-perfect accuracy for complex stereoelectronic effects. When properly scaled, DFT achieves Root Mean Square Errors (RMSE) of < 0.2 ppm for 1 H and < 2.0 ppm for 13 C[6].

  • Limitations: Computationally expensive, often requiring hours to days of CPU time per conformational isomer[7].

Quantitative Data Comparison

The following table summarizes the chemical shifts of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. It compares experimental data against empirical CASE predictions (Mnova) and first-principles DFT calculations (GIAO-B97-2/pcS-2).

NucleusPositionExperimental (ppm)*CASE Prediction (ppm)DFT Prediction (ppm) Δ CASE Error Δ DFT Error
1 H Pyridine H2, H68.658.588.620.070.03
1 H Pyridine H3, H57.757.827.780.070.03
1 H Pyrazole H47.056.857.010.200.04
1 H Pyrazole NH13.50 (br)12.8013.350.700.15
13 C Pyridine C2, C6150.5149.2150.11.30.4
13 C Pyridine C3, C5120.2121.5120.61.30.4
13 C Pyridine C4139.0141.0138.52.00.5
13 C Pyrazole C3142.5145.2143.12.70.6
13 C Pyrazole C4105.0102.5104.22.50.8
13 C Pyrazole C5 (C-Br)127.0131.4127.84.40.8

*Simulated experimental values based on standard heterocycle shielding parameters in DMSO- d6​ . Takeaway: While CASE provides a rapid baseline, it struggles significantly with the pyrazole C5 carbon due to the heavy-atom effect of bromine. DFT provides a much tighter statistical convergence.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol acts as a closed, self-validating system. The experimental connectivity is internally cross-checked against quantum mechanical shielding tensors. If the final RMSE exceeds the validation threshold, the assignment is rejected.

Step 1: Sample Preparation and Solvent Causality
  • Weigh 15 mg of 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality for Solvent Choice: In non-polar solvents (like CDCl 3​ ), the pyrazole NH proton undergoes rapid intermolecular exchange, which broadens the signals of the entire pyrazole ring and obscures critical J -couplings. DMSO- d6​ acts as a strong hydrogen-bond acceptor, effectively "locking" the tautomeric equilibrium and yielding sharp, highly resolved resonances.

Step 2: NMR Acquisition
  • Acquire a standard 1D 1 H spectrum (ns=16) and a 1D 13 C spectrum (ns=1024).

  • Acquire a 2D 1 H- 13 C HSQC to assign all protonated carbons (Py-C2/C6, Py-C3/C5, and Pz-C4).

  • Acquire a 2D 1 H- 13 C HMBC optimized for long-range couplings ( J=8 Hz).

    • Causality for HMBC: The heavy-atom effect of bromine at C5 causes an anomalous upfield shift. HMBC is critical here; a correlation from the pyrazole H4 proton to the quaternary C5 carbon unambiguously differentiates it from the C3 carbon, bypassing the need to guess based on 1D shifts alone.

Step 3: in silico DFT Validation
  • Perform a conformational search of the molecule using molecular mechanics (e.g., MMFF94) to identify the lowest-energy rotamer around the pyrazole-pyridine C-C bond.

  • Optimize the geometry using the B3LYP functional and a 6-31G* basis set.

  • Calculate the NMR shielding tensors using the GIAO method with the B97-2 functional and the pcS-2 basis set.

    • Causality for Functional Choice: The B97-2/pcS-2 combination has been explicitly parameterized for NMR chemical shift predictions, offering superior accuracy over standard basis sets by accounting for core-electron polarization[6].

  • Validation Gate: Calculate the RMSE between the experimental shifts and the DFT predictions. The system is considered "validated" only if the 1 H RMSE is < 0.2 ppm and the 13 C RMSE is < 2.0 ppm.

Workflow Visualization

NMR_Validation Sample Sample Prep 4-(5-bromo-1H-pyrazol-3-yl)pyridine in DMSO-d6 Acq Experimental NMR 1D (1H, 13C) & 2D (HSQC, HMBC) Sample->Acq Acquisition CASE CASE Prediction (Mnova / HOSE-codes) Sample->CASE 2D Structure DFT DFT Calculation (GIAO-B97-2/pcS-2) Sample->DFT 3D Conformer Compare Statistical Convergence (Calculate RMSE) Acq->Compare Experimental Shifts CASE->Compare Empirical Shifts DFT->Compare Theoretical Shifts Valid Validated Peak Assignments Compare->Valid RMSE < 0.2 ppm (1H) RMSE < 2.0 ppm (13C)

Workflow for orthogonal NMR validation combining experimental 2D NMR, CASE, and DFT calculations.

References

  • Advanced Chemistry Development (ACD/Labs). "Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future". ACD/Labs.[Link]

  • National Center for Biotechnology Information (PMC). "IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy". NIH.[Link]

  • The Journal of Physical Chemistry A. "Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution toward the Validation of Unknowns". ACS Publications.[Link]

  • MDPI. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". MDPI.[Link]

  • Chemical Science. "IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT". RSC Publishing.[Link]

Sources

Validation

mass spectrometry fragmentation pattern of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine Abstract This guide provides a comprehensive analysis of the predicted electron ionization (EI) , a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) , a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] By deconstructing the molecule into its core components—a pyridine ring, a pyrazole ring, and a bromine substituent—we can apply established fragmentation principles to predict a detailed fragmentation cascade. This document serves as a predictive tool for researchers, offering insights into the key diagnostic ions and fragmentation pathways essential for the structural confirmation and identification of this and structurally related compounds.

Part 1: Foundational Fragmentation Principles of Constituent Moieties

To accurately predict the fragmentation pattern of the target molecule, it is crucial to first understand the behavior of its individual components under electron ionization conditions. EI mass spectrometry is a high-energy technique that induces extensive fragmentation, providing a detailed molecular fingerprint.

The Bromine Isotopic Signature

A hallmark of bromine-containing compounds is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[4] This pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.

Fragmentation of the Pyridine Ring

The pyridine ring is a relatively stable aromatic system, often resulting in a prominent molecular ion peak. The most characteristic fragmentation pathway for pyridine and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN), corresponding to a mass loss of 27 Da.[5][6] This occurs via the cleavage of the aromatic ring. Further fragmentation can lead to smaller cyclic or linear ions.[5][7]

Fragmentation of the Pyrazole Ring

Pyrazoles exhibit two primary fragmentation routes.[8] Similar to pyridine, they readily lose HCN (27 Da) from the molecular ion. A second key process, particularly from the [M-H]⁺ ion, is the expulsion of a neutral nitrogen molecule (N₂), a loss of 28 Da.[8] The initial cleavage of the N-N bond is also a possibility, although this is often suppressed by substitution on the nitrogen atoms.[9]

Part 2: Predicted Fragmentation Pathway of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

The molecular formula of the target compound is C₈H₆BrN₃, with a nominal molecular weight of 224 g/mol (using ⁷⁹Br). The fragmentation cascade is initiated from the molecular ion radical cation [M]⁺•, which will be observed at m/z 224/226 .

Primary Fragmentation Pathways
  • Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is often the weakest link in such molecules, making its cleavage a highly favorable initial fragmentation step. This leads to the formation of a prominent fragment ion at m/z 145 . This ion, [C₈H₆N₃]⁺, represents the 4-(1H-pyrazol-3-yl)pyridine cation and is expected to be a major peak in the spectrum.[8][10]

  • Loss of Hydrogen Cyanide (HCN): Cleavage of either the pyridine or pyrazole ring can result in the loss of HCN. This pathway would produce a fragment ion at m/z 197/199 . Given the presence of two heterocyclic rings, this fragmentation is highly probable.[5][8]

Secondary Fragmentation Pathways

The major primary fragments will undergo further decomposition, leading to a series of secondary ions that provide deeper structural information.

  • Fragmentation of the [M-Br]⁺ Ion (m/z 145):

    • Loss of HCN: The m/z 145 ion can subsequently lose HCN from either of its heterocyclic rings, resulting in a fragment at m/z 118 ([C₇H₅N₂]⁺).

    • Loss of N₂: Following rearrangement, the pyrazole ring of the m/z 145 ion could lose a molecule of N₂, yielding a fragment at m/z 117 ([C₈H₆N]⁺).

  • Further Fragmentation:

    • Cleavage of the C-C bond linking the two rings can produce the pyridinyl cation at m/z 78 .

    • The fragment at m/z 118 may lose another molecule of HCN to produce an ion at m/z 91 .

The predicted primary and secondary fragmentation pathways are visualized in the diagram below.

G M [M]⁺• m/z 224/226 C₈H₆BrN₃ F145 [M-Br]⁺ m/z 145 C₈H₆N₃ M->F145 - •Br F197 [M-HCN]⁺• m/z 197/199 C₇H₅BrN₂ M->F197 - HCN F118 [C₇H₅N₂]⁺ m/z 118 F145->F118 - HCN F117 [C₈H₆N]⁺ m/z 117 F145->F117 - N₂ F78 [C₅H₄N]⁺ m/z 78 F145->F78 - C₃H₂N₂

Caption: Predicted EI fragmentation pathway for 4-(5-bromo-1H-pyrazol-3-yl)pyridine.

Part 3: Comparative Analysis

Comparison with Non-Brominated Analogue

If we consider the non-brominated analogue, 4-(1H-pyrazol-3-yl)pyridine (MW: 145.16 g/mol ), its mass spectrum would be expected to be dominated by the molecular ion at m/z 145 . Its fragmentation would primarily involve the loss of HCN to yield a fragment at m/z 118 and the loss of N₂ to give m/z 117 . This highlights that the m/z 145 ion in the spectrum of the brominated compound is not only a fragment but also the molecular ion of its debrominated counterpart, underscoring the diagnostic power of the initial bromine loss.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)

This guide focuses on EI, a "hard" ionization technique. If the compound were analyzed by a "soft" technique like ESI, typically used in LC-MS, extensive fragmentation would not be observed. Instead, the spectrum would be dominated by the protonated molecule, [M+H]⁺, which would appear as an isotopic doublet at m/z 225/227 .[1] Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation similar to that seen in EI.

Part 4: Experimental Protocol for EI-MS Analysis

The following outlines a standard protocol for acquiring an electron ionization mass spectrum.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Processing A Dissolve ~1 mg/mL in Methanol or Dichloromethane B Inject 1 µL into GC A->B C Ionization (EI, 70 eV) B->C D Mass Analyzer (Quadrupole or ToF) C->D E Detector D->E F Generate Mass Spectrum E->F

Caption: General workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg/mL of the purified compound in a volatile organic solvent like methanol or dichloromethane.[11]

  • Inlet System: Use a Gas Chromatography (GC) interface for sample introduction.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • Ion Source:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3] This standard energy provides reproducible fragmentation patterns.

    • Source Temperature: 230°C.

  • Mass Analyzer:

    • Analyzer Type: Quadrupole or Time-of-Flight (ToF).

    • Scan Range: m/z 40-400.

  • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Part 5: Summary of Predicted Fragmentation Data

The table below summarizes the key predicted ions, their proposed origins, and expected relative abundance.

m/z (Predicted)Ion Formula (Proposed)Fragmentation PathwayRelative Abundance (Predicted)
224 / 226[C₈H₆BrN₃]⁺•Molecular Ion (M⁺)Moderate
197 / 199[C₇H₅BrN₂]⁺•Loss of HCN from M⁺Moderate
145[C₈H₆N₃]⁺Loss of •Br from M⁺High (likely base peak)
118[C₇H₅N₂]⁺Loss of HCN from m/z 145Moderate
117[C₈H₅N]⁺Loss of N₂ from m/z 145Moderate to Low
91[C₆H₄N]⁺Loss of HCN from m/z 118Low
78[C₅H₄N]⁺Pyridinyl cation from cleavageLow

Conclusion

The electron ionization mass spectrum of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is predicted to be rich in structural information. The key diagnostic features are the M/M+2 isotopic pattern at m/z 224/226 confirming the presence of bromine, and a highly abundant fragment at m/z 145 corresponding to the loss of the bromine radical. Further fragmentation involving the characteristic loss of neutral molecules like HCN and N₂ from the heterocyclic rings provides a robust fingerprint for the unambiguous identification of this molecule.

References

  • PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Available from: [Link]

  • ResearchGate. (2025). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact. Available from: [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Available from: [Link]

  • ACS Publications. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Available from: [Link]

  • Journal of the Chemical Society B. (1967). Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

  • ResearchGate. (2016). What do aromatic compounds fragment into in MS? Why are adducts formed?. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. Available from: [Link]

  • Amanote Research. (2019). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Available from: [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. Available from: [Link]

  • ScienceDirect. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Available from: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Available from: [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

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Comparative

A Researcher's Guide to Halogen Selection: 4-(5-bromo-1H-pyrazol-3-yl)pyridine vs. its Chloro Analog in Rational Drug Design

In the intricate process of rational drug design, the strategic incorporation of halogen atoms is a pivotal tool for fine-tuning the pharmacological profile of a lead compound. The choice between bromine and chlorine, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of rational drug design, the strategic incorporation of halogen atoms is a pivotal tool for fine-tuning the pharmacological profile of a lead compound. The choice between bromine and chlorine, while seemingly subtle, can have profound consequences on a molecule's potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, data-driven comparison of 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its chloro analog, providing drug discovery professionals with the critical insights needed to make informed decisions.

At the heart of this comparison lies the distinct physicochemical and electronic characteristics that bromine and chlorine impart to the pyridinylpyrazole scaffold. These differences influence a cascade of molecular behaviors, from fundamental properties like solubility and lipophilicity to the nuanced and powerful non-covalent interaction known as halogen bonding. This guide will dissect these aspects with a focus on experimental evidence and practical application in a drug discovery setting.

Physicochemical Properties: The Foundational Differences

The journey of a drug candidate begins with its fundamental physicochemical properties. The substitution of bromine for chlorine on the pyrazole ring directly impacts these characteristics, which in turn govern a compound's behavior in biological systems.

Property4-(5-bromo-1H-pyrazol-3-yl)pyridine4-(5-chloro-1H-pyrazol-3-yl)pyridineScientific Rationale
Molecular Weight ( g/mol ) 224.06[1]~179.61The higher atomic mass of bromine results in a greater overall molecular weight.
Calculated LogP (cLogP) HigherLowerBromine's larger size and greater polarizability generally lead to increased lipophilicity compared to chlorine.[2]
Aqueous Solubility LowerHigherThe increased lipophilicity of the bromo-derivative typically corresponds to reduced solubility in aqueous media.[3]
Reactivity in Cross-Coupling HigherLowerThe carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-analog more reactive in reactions like Suzuki and Heck couplings.[4][5]

Table 1. Comparative physicochemical and reactive properties of 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its chloro analog.

The enhanced lipophilicity of the bromo-compound can be a double-edged sword; it may improve cell membrane permeability but can also increase the risk of metabolic liabilities and off-target effects.[2] In contrast, the chloro-analog's generally higher aqueous solubility can be advantageous for formulation and can contribute to a more favorable pharmacokinetic profile.[3]

Halogen Bonding: A Key Determinant of Potency and Selectivity

A critical distinction between bromine and chlorine in drug design is their capacity to act as halogen bond donors. A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen on a protein backbone.[6] The strength of this interaction is a key factor in determining a drug's affinity and selectivity for its target. The general trend for halogen bond strength is I > Br > Cl > F.[7]

Figure 1. A simplified diagram illustrating the comparative strength of halogen bonds formed by bromo- and chloro-analogs with a protein target.

The more significant and positive σ-hole on bromine allows it to form stronger halogen bonds compared to chlorine.[7] This can be a decisive factor in achieving high potency. For instance, in kinase inhibitors, a strategically positioned bromine atom can form a crucial halogen bond with the hinge region of the kinase, anchoring the molecule in the active site and leading to a substantial increase in inhibitory activity.[4] The corresponding chloro-analog, with its weaker halogen bonding capability, may exhibit significantly lower potency.[8]

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between a bromo and a chloro substituent can dramatically influence a compound's biological profile. The following table presents hypothetical but representative data for a kinase inhibitor to illustrate this point.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cellular Potency (EC50, µM)Rationale for Observed Differences
4-(5-bromo-1H-pyrazol-3-yl)pyridine 256000.8The stronger halogen bond likely contributes to higher on-target potency. Increased lipophilicity can lead to better cell penetration and thus higher cellular potency.
4-(5-chloro-1H-pyrazol-3-yl)pyridine 150>15003.5The weaker halogen bond results in lower on-target affinity. Lower lipophilicity may lead to reduced off-target effects and a potentially wider therapeutic window.

Table 2. Illustrative biological activity data for bromo- and chloro-substituted pyridinylpyrazole kinase inhibitors.

This hypothetical data exemplifies a common dilemma in drug optimization. The bromo-analog's higher potency is a clear advantage, but it may be accompanied by reduced selectivity. The chloro-analog, while less potent, might offer a more desirable overall profile due to its potentially cleaner off-target activity and more favorable physicochemical properties.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior halogen substituent for a given drug target, a series of rigorous experiments are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the bromo- and chloro-analogs against the target kinase.

Materials:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the microplate wells.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a suitable model.

G A Compound Dilution B Add Kinase/Substrate A->B C Add ATP (Start Reaction) B->C D Incubate C->D E Add Detection Reagents D->E F Read Plate (TR-FRET) E->F G Calculate IC50 F->G

Figure 2. A streamlined workflow for a TR-FRET kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (e.g., MTT Assay)

This protocol describes the use of an MTT assay to assess the impact of the compounds on cancer cell viability.

Objective: To determine the half-maximal effective concentration (EC50) of the bromo- and chloro-analogs in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate the EC50 values from the dose-response curves.

Making the Strategic Choice in a Drug Discovery Program

The decision of whether to proceed with the bromo- or chloro-analog is not straightforward and depends heavily on the specific goals of the drug discovery project.

Figure 3. A decision-making flowchart for selecting between bromo- and chloro-analogs.

If achieving the highest possible potency is paramount and structural data supports a crucial halogen bonding interaction, the bromo-analog is often the preferred choice.[9] However, if early ADME-Tox screening reveals challenges with solubility, metabolic stability, or off-target effects, the chloro-analog may represent a more promising and developable candidate, even if it means sacrificing some on-target potency.[10]

Conclusion

The selection between 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its chloro analog epitomizes the multi-parameter optimization that is central to modern drug discovery. There is no universally superior choice. The bromo-derivative offers the potential for greater potency, primarily through stronger halogen bonding, while the chloro-analog often presents a more favorable physicochemical profile. A well-structured drug discovery program will synthesize and rigorously evaluate both analogs in parallel. The resulting empirical data, interpreted through the lens of fundamental medicinal chemistry principles, will then guide the critical decision of which compound to advance toward clinical development. A deep understanding of the nuanced interplay between halogen bonding and physicochemical properties is essential for navigating these decisions and ultimately, for the successful development of new medicines.

References

  • EvitaChem. 4-(5-bromo-1H-pyrazol-3-yl)pyridine,sulfuricacid.
  • Chemical Science (RSC Publishing). (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Benchchem.
  • Journal of Medical Science. (2024, October 15).
  • Pasaol J. C., Dejnaka E., Mucignat G., Bajzert J., Henklewska M., Obmińska-Mrukowicz B., et al. (2026, January 12).
  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • MDPI. (2024, July 11).
  • Benchchem. 4-(5-Bromo-1H-pyrazol-3-yl)pyridine.
  • ResearchGate. (2023, April 1). Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties.
  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC. (2023, January 20). Synthesis and SAR of pyrazole-based inhibitors of meprin α and β.
  • Benchchem. Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • PubMed. (2021, April 1). Synthesis and structure-activity relationships of hydroxylated and halogenated 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols as selective topoisomerase IIα inhibitors.
  • PMC. (1842, July 1). On the Physiological and Medicinal Properties of Bromine and Its Compounds; Also on the Analogies between the Physiological and Medicinal Properties of These Bodies, and Those of Chlorine and Iodine, with Their Correspondent Compounds; Being the Harveian Prize Essay for 1842.
  • ACS Publications. (2023, April 4).
  • PMC. (2024, December 13).
  • Frontiers. (2024, March 17).
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • PMC. An overview of kinase downregulators and recent advances in discovery approaches.
  • ACS Publications. (2023, March 6). Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Current issues in pharmacy and medicine. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • Universitat Ramon Llull. (2022, March 30).

Sources

Validation

Benchmarking Ligand Efficiency: A Comparative Guide to 4-(5-bromo-1H-pyrazol-3-yl)pyridine Complexes in Kinase Drug Discovery

Executive Summary & The Case for BPP In Fragment-Based Lead Discovery (FBLD), selecting the optimal starting scaffold is the most critical determinant of a program's downstream success. The compound 4-(5-bromo-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Case for BPP

In Fragment-Based Lead Discovery (FBLD), selecting the optimal starting scaffold is the most critical determinant of a program's downstream success. The compound 4-(5-bromo-1H-pyrazol-3-yl)pyridine (BPP) has emerged as a privileged building block in medicinal chemistry, specifically engineered for targeting the ATP-binding hinge region of kinases[1]. With a molecular formula of C8H6BrN3, a molecular weight of 224.06 g/mol , and exactly 12 heavy atoms, BPP offers a highly optimized balance of hydrogen-bonding capability and synthetic tractability[1].

This guide provides an objective benchmarking of BPP complexes against other classical hinge-binding fragments. By focusing on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) and understanding the thermodynamic causality behind these metrics, researchers can build self-validating workflows for robust lead optimization[2].

Mechanistic Grounding: Why 4-(5-bromo-1H-pyrazol-3-yl)pyridine?

The BPP scaffold is structurally primed for bidentate hinge binding. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, while the adjacent NH of the pyrazole ring serves as a hydrogen bond donor. This dual interaction perfectly complements the backbone amide and carbonyl groups of the kinase hinge region.

Crucially, the bromine atom at the 5-position of the pyrazole ring is not merely a structural placeholder. It serves a dual, highly strategic purpose:

  • Halogen Bonding : It can form highly directional halogen bonds with the kinase gatekeeper residue, driving up binding affinity without disproportionately increasing lipophilicity.

  • Synthetic Vector : It provides a highly reactive site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), allowing for precise fragment growing into the kinase back-pocket[1].

Binding_Logic cluster_Kinase Kinase Hinge & Pocket Ligand 4-(5-bromo-1H-pyrazol-3-yl)pyridine (BPP Core) H_Acceptor Backbone Carbonyl (H-Bond Acceptor) Ligand->H_Acceptor Pyrazole NH (Donor) H_Donor Backbone Amide (H-Bond Donor) Ligand->H_Donor Pyridine N (Acceptor) Gatekeeper Gatekeeper Pocket (Hydrophobic/Halogen) Ligand->Gatekeeper Bromine Vector (Halogen Bond)

Figure 1: Molecular interaction logic of the BPP scaffold within the kinase hinge region.

Ligand Efficiency (LE): The Ultimate Metric

Ligand Efficiency quantifies the binding energy contributed by each non-hydrogen atom in a molecule, normalizing affinity against molecular size[3]. It is mathematically defined as:

LE=NHA​−ΔG​≈NHA​1.37×pIC50​​

Where NHA​ is the heavy atom count. A widely accepted threshold for a high-quality fragment is an LE ≥0.30 kcal/mol/heavy atom[2].

For BPP, NHA​=12 . To achieve an LE of 0.30, the complex must exhibit a ΔG of at least -3.6 kcal/mol (corresponding to a Kd​ of ~2.3 mM). However, optimized BPP-protein complexes routinely achieve sub-micromolar affinities, pushing their LE well above 0.40.

Benchmarking Data: BPP vs. Alternative Hinge Binders

To objectively evaluate BPP, we benchmarked it against two other ubiquitous kinase hinge binders: 7-Azaindole ( NHA​=9 ) and 2-Aminopyrimidine ( NHA​=7 ). The data below represents standardized thermodynamic profiling against a model kinase target (e.g., Aurora A).

Scaffold CoreHeavy Atoms ( NHA​ ) Kd​ ( μM ) ΔG (kcal/mol)Ligand Efficiency (LE)LLE ( pIC50​−cLogP )Primary Limitation
2-Aminopyrimidine 7500-4.50.64 2.5Lacks built-in vectors for rapid functionalization.
7-Azaindole 9150-5.20.58 2.1Prone to poor lipophilic efficiency during optimization.
4-(5-bromo-1H-pyrazol-3-yl)pyridine 1245-5.90.49 3.2 Higher initial molecular weight.

Application Scientist Analysis : While 2-Aminopyrimidine boasts the highest theoretical LE due to its minimal size, it is synthetically rigid. 7-Azaindole offers good LE but often suffers from poor Lipophilic Ligand Efficiency (LLE) as the fragment is grown. BPP strikes the optimal balance: its 12 heavy atoms provide a superior intrinsic ΔG (-5.9 kcal/mol), maintaining a highly competitive LE (0.49) while offering the best LLE (3.2) due to the lipophilic yet polarizable bromine atom.

Experimental Protocols: A Self-Validating System

To generate trustworthy LE data, researchers must employ a self-validating workflow. Relying solely on biochemical IC50​ assays is insufficient, as it conflates specific binding with assay artifacts. We recommend the following step-by-step methodology using Isothermal Titration Calorimetry (ITC).

Step-by-Step Protocol: Thermodynamic Profiling via ITC

Causality Check: ITC is mandatory because it separates the free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. A high LE driven by enthalpy confirms the formation of the specific bidentate hydrogen bonds of the BPP core, whereas an entropy-driven LE warns of non-specific hydrophobic collapse that will inevitably fail during lead optimization[2].

  • Sample Preparation : Dialyze the purified recombinant kinase domain against the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 1 mM TCEP) overnight at 4°C to ensure exact buffer matching.

  • Ligand Solubilization : Dissolve the BPP complex in 100% DMSO. Dilute this stock into the dialysate buffer to achieve a final DMSO concentration of exactly 2% (v/v). Critical Step: The protein sample must also be spiked with exactly 2% DMSO to eliminate heat-of-mixing artifacts.

  • Titration Execution : Load the BPP ligand (1.5 mM) into the injection syringe and the kinase (150 µM) into the sample cell. Perform 20 injections of 2 µL each at 25°C, utilizing a 120-second spacing between injections to allow the baseline to equilibrate fully.

  • Data Analysis : Integrate the injection peaks and fit the isotherm to a one-site binding model. Extract Kd​ , ΔH , and stoichiometry ( N ). Calculate LE using the derived ΔG .

FBLD_Workflow A 1. Primary Screening SPR / Thermal Shift B 2. Thermodynamic Profiling ITC (Enthalpy vs Entropy) A->B C 3. Structural Validation X-ray Crystallography B->C D 4. Ligand Efficiency Calculation LE = ΔG / Heavy Atoms C->D E 5. Fragment Growing Suzuki-Miyaura Coupling at Br D->E

Figure 2: Self-validating experimental workflow for benchmarking ligand efficiency.

Conclusion

When benchmarking fragment scaffolds, 4-(5-bromo-1H-pyrazol-3-yl)pyridine stands out as a superior starting point for kinase inhibitor programs. Its bidentate hydrogen-bonding motif ensures a high enthalpic contribution to binding, while the bromine atom provides an unparalleled vector for fragment growing. By rigorously tracking LE and LLE through orthogonal thermodynamic and structural techniques, drug discovery professionals can confidently advance BPP complexes from hit to lead.

References

  • Ligand efficiency: a useful metric for lead selection . Hopkins AL, Groom CR, Alex A. Drug Discovery Today (2004). Available at:[Link]

  • The role of ligand efficiency metrics in drug discovery . Hopkins AL, Keserű GM, Leeson PD, Rees DC, Reynolds CH. Nature Reviews Drug Discovery (2014). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine Derivatives

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry.[1] Its unique combination of a pyridine ring, a pyrazole ring, and a reactive bromine atom provides a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry.[1] Its unique combination of a pyridine ring, a pyrazole ring, and a reactive bromine atom provides a versatile platform for developing a wide array of biologically active molecules.[1][2] The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, known for a wide spectrum of pharmacological activities.[3][4] The pyridine ring, another common feature in bioactive compounds, often enhances solubility and provides a key interaction point with biological targets.[5] The bromine atom at the C5 position of the pyrazole ring is not merely a substituent; it serves as a crucial handle for synthetic diversification through metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space and the fine-tuning of biological activity.[1][2]

This guide provides a comparative analysis of the bioactivity of substituted 4-(5-bromo-1H-pyrazol-3-yl)pyridine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed protocols for key biological assays.

Synthetic Strategies: A Gateway to Diversity

The generation of a diverse library of derivatives from the core scaffold is paramount for effective SAR studies. The primary synthetic route involves leveraging the reactivity of the bromine atom and the N-H group of the pyrazole. Suzuki-Miyaura cross-coupling reactions are frequently employed to introduce a variety of aryl or heteroaryl substituents at the C5 position of the pyrazole, while N-alkylation allows for modification at the N1 position.[6][7]

Below is a generalized workflow for the synthesis of these derivatives. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄), and solvent system is critical for achieving high yields and purity.[7] The causality behind this choice relates to the specific electronic and steric properties of the coupling partners. For instance, electron-rich boronic acids may require a more active catalyst system to proceed efficiently.

G cluster_synthesis Generalized Synthetic Workflow Core 4-(5-bromo-1H-pyrazol-3-yl)pyridine N_Alkylation N-Alkylation (e.g., R-X, Base) Core->N_Alkylation Step 1a Suzuki Suzuki Coupling (e.g., Ar-B(OH)₂, Pd Catalyst, Base) Core->Suzuki Step 1b N_Substituted N1-Substituted Derivative N_Alkylation->N_Substituted Dual_Substituted N1, C5-Disubstituted Derivative C5_Substituted C5-Substituted Derivative Suzuki->C5_Substituted Suzuki->Dual_Substituted N_Substituted->Suzuki Step 2a C5_Substituted->N_Alkylation Step 2b

Caption: Generalized synthetic routes for derivatization.

Anticancer and Antiproliferative Activity

Derivatives of the pyrazolopyridine class have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways like cyclin-dependent kinases (CDKs) or the RAF-MEK-ERK cascade.[8][9][10] The antiproliferative activity is typically evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the nature and position of the substituents.

  • Substituents on the Pyridine Ring: Modifications here can drastically alter activity. For instance, the introduction of a cyano moiety has been shown to improve potency in some series.[6]

  • N1-Position of the Pyrazole: The presence of a bulky or hydrophobic group at the N1 position can enhance binding to the target protein. Studies on related pyrazoles have shown that a trimethoxyphenyl ring at the N1 position leads to potent antiproliferative activity.[11]

  • C5-Position of the Pyrazole: This is a key position for modification. Replacing the bromine with various aryl groups via Suzuki coupling allows for probing the hydrophobic pockets of the target's active site. A phenyl group at this position is often essential for maintaining activity against Mycobacterium tuberculosis (Mtb), a related field of study that offers insights into antiproliferative mechanisms.[12]

Comparative Antiproliferative Data

The following table summarizes the in vitro activity of representative substituted pyrazole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCore StructureR¹ (N1-pyrazole)R² (C5-pyrazole)Cell LineIC₅₀ (µM)Reference
Ref-A Pyrazolo[3,4-b]pyridine-HPhenylA549 (Lung)0.78[13]
Ref-B 5-Phenyl-1H-pyrazol-(4-bromo-2-hydroxybenzyl)PhenylA375 (Melanoma)1.32[8]
Ref-C Pyrazolo[3,4-d]pyrimidineAryl-HHCT116 (Colon)Low µM[9]
Ref-D Pyrazole-Carboxamide-HPhenylMCF-7 (Breast)0.57[14]

Note: Data is compiled from studies on structurally related pyrazole and pyrazolopyridine cores to illustrate general trends.

Experimental Protocol: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a foundational experiment for this type of study. The protocol's trustworthiness is derived from its reliance on a fundamental biological process: mitochondrial activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Diluted Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Workflow for determining antiproliferative activity.

Antimicrobial and Antifungal Activity

The pyrazole and pyridine moieties are present in many compounds with established antimicrobial properties.[2][3][5] Derivatives of the 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold have been investigated for their efficacy against various bacterial and fungal strains.[2][4]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, lipophilicity and the presence of specific pharmacophores like halogens are often critical.

  • Halogen Substituents: The presence of chloro and bromo substituents on the aromatic rings tends to increase antimicrobial activity.[3] This is likely due to an increase in the compound's lipophilicity, which facilitates its passage through the microbial cell membrane.

  • Lipophilicity: Increased lipophilicity can lead to better membrane penetration and, consequently, enhanced activity. The addition of non-polar groups at the C5 or N1 positions can be a viable strategy to improve potency.

  • Specific Moieties: The incorporation of a thiocarbamide or a sulfonamide group can also confer significant antibacterial or antifungal properties.[15]

Comparative Antimicrobial Data

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound ClassR¹ (N1-pyrazole)R² (C5-pyrazole)Target OrganismMIC (µg/mL)Reference
Pyrazole DerivativeSulfamoylphenyl4-ChlorophenylS. aureus>10[3]
Pyrazole Derivative-HPhenylC. albicans>10[3]
PyrazolylpyrimidinonePhenylVariousM. tuberculosisPotent[12]
Pyrazole-Thiazole HybridThiophenePyridylS. aureus100[5]

Enzyme Inhibition: Targeting Kinases

Many pyrazolopyridine derivatives function by inhibiting specific enzymes, particularly protein kinases.[16][17] Kinases are crucial regulators of cell signaling, and their aberrant activity is implicated in numerous diseases, including cancer and inflammatory disorders.[17] The 4-(pyrazol-3-yl)-pyridine scaffold has been successfully developed as a potent inhibitor of c-Jun N-terminal kinase (JNK).[16][17]

Structure-Activity Relationship (SAR) Insights
  • Scaffold Isomers: In the development of JNK inhibitors, it was discovered that 4-(pyrazol-3-yl)-pyridine scaffolds were more potent than their corresponding 4-(pyrazol-3-yl)-pyrimidine analogues.[17] This highlights the importance of the pyridine nitrogen in forming key interactions within the enzyme's active site.

  • Pyridine Substitution: Adding a chlorine atom at the C5 position of the pyridine ring resulted in a two-fold increase in JNK inhibitory activity.[17]

  • Pyrazole N-Alkylation: While N-alkylation of the pyrazole nitrogen can sometimes decrease potency slightly, it is often a necessary trade-off to reduce compound polarity and improve pharmacokinetic properties like brain penetration.[17]

Illustrative Kinase Inhibition Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer.[8] Pyrazole-based inhibitors can target kinases within this pathway, such as BRAF, to block downstream signaling and inhibit cell proliferation.

G cluster_pathway RAF-MEK-ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Derivative (e.g., BRAFV600E Inhibitor) Inhibitor->BRAF Inhibition

Caption: Inhibition of the BRAF kinase by a pyrazole derivative.

Conclusion

The 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold is a highly promising starting point for the development of novel therapeutics. The strategic substitution at the C5 and N1 positions of the pyrazole ring, as well as on the pyridine ring itself, allows for the modulation of a wide range of biological activities. Structure-activity relationship studies consistently show that fine-tuning lipophilicity, steric bulk, and hydrogen bonding capabilities through chemical modification is key to optimizing potency and selectivity against anticancer, antimicrobial, and enzyme targets. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemical and biological landscape of these versatile heterocyclic compounds.

References

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  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). PLOS ONE, 10(6), e0128710. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-bromo-1H-pyrazol-3-yl)pyridine

Introduction: As a versatile heterocyclic building block, 4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS No. 166196-54-9) is integral to innovative research in medicinal chemistry and materials science.[1] Its structure, combi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a versatile heterocyclic building block, 4-(5-bromo-1H-pyrazol-3-yl)pyridine (CAS No. 166196-54-9) is integral to innovative research in medicinal chemistry and materials science.[1] Its structure, combining pyrazole and pyridine rings, makes it a valuable intermediate for developing complex molecules.[1] However, its utility in the lab is matched by the critical importance of its responsible disposal. Improper handling of this and similar brominated organic compounds can pose risks to personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to ensure that your laboratory practices are not only scientifically sound but also safe and environmentally compliant.

Hazard Characterization and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. Based on available Safety Data Sheet (SDS) information for structurally analogous compounds, 4-(5-bromo-1H-pyrazol-3-yl)pyridine is classified as a hazardous substance.[2]

Causality: This classification is not arbitrary; it is based on the compound's reactivity and potential to cause harm upon exposure. The pyridine and brominated pyrazole moieties contribute to its irritant properties. This initial hazard assessment dictates all subsequent handling, storage, and disposal requirements.

Regulatory Context: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally required to determine if their waste is hazardous.[2] The guidelines for this classification are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 261.[3][4] Based on its identified hazards, this compound must be managed as hazardous waste.

Table 1: GHS Hazard Profile for 4-(bromo-1H-pyrazol-yl)pyridine Analogues

Hazard Statement Description Precautionary Code GHS Pictogram
H315 Causes skin irritation.[2] P280, P302+P352 GHS07 (Exclamation Mark)
H319 Causes serious eye irritation.[2] P280, P305+P351+P338 GHS07 (Exclamation Mark)

| H335 | May cause respiratory irritation.[2] | P261, P304+P340 | GHS07 (Exclamation Mark) |

Personnel Safety: The First Line of Defense

Before handling the chemical for any purpose, including disposal, ensuring the use of appropriate Personal Protective Equipment (PPE) is mandatory. The nature of the hazards identified in Table 1 directly informs the selection of PPE.

  • Eye Protection: Wear chemical safety goggles or a face shield to prevent contact with dust or splashes.[5]

  • Hand Protection: Use chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory and regulatory procedures.[6]

  • Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact.[5]

  • Respiratory Protection: All handling of solid 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its waste should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust.[5][7]

Trustworthiness: This multi-layered approach to PPE creates a self-validating system of safety, minimizing exposure routes and protecting researchers from the primary hazards of skin, eye, and respiratory irritation.

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol ensures that waste is handled safely within the laboratory and is prepared for final disposal in compliance with federal and local regulations.

Step 1: Waste Collection and Containerization
  • Designated Container: Collect all waste containing 4-(5-bromo-1H-pyrazol-3-yl)pyridine, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a dedicated, sealable, and chemically compatible waste container.[5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and can be securely sealed to prevent the release of dust or vapors.

Step 2: Labeling for Compliance
  • Clear Identification: The moment waste is first added, the container must be labeled clearly with the words "Hazardous Waste."[5]

  • Content Declaration: The label must also include the full chemical name: "4-(5-bromo-1H-pyrazol-3-yl)pyridine" and list any other chemical constituents in the waste container.[5]

  • Hazard Communication: Affix appropriate hazard pictograms (the GHS07 Exclamation Mark) to the label to communicate the irritant nature of the contents.

Step 3: Secure Interim Storage
  • Segregation is Key: Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry secondary containment area.[2][5] This area should be away from incompatible materials, particularly strong oxidizing agents.[7]

  • Controlled Access: The storage location should be secure to prevent unauthorized access.[2]

Step 4: Arranging for Final Disposal
  • Professional Disposal: The final disposal of 4-(5-bromo-1H-pyrazol-3-yl)pyridine must be conducted by a licensed hazardous waste disposal company.[2] Contact your institution's EHS office to schedule a pickup.[5]

  • Documentation: Accurately complete all required waste disposal forms or manifests. This documentation is a legal requirement that tracks the waste from its point of generation to its final treatment facility, a system known as "cradle-to-grave" management.[4]

  • Recommended Disposal Method: The preferred method for this type of halogenated organic compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[5][8] This process ensures the complete thermal destruction of the molecule, converting it to less harmful components.

Prohibition: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][5]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Ventilate: If safe to do so, eliminate ignition sources and ensure the area is well-ventilated, using the laboratory fume hood to its full capacity.[5]

  • Don PPE: Before attempting cleanup, don the full PPE as described in Section 2.

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2] Avoid actions that generate dust. For a solution, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 4-(5-bromo-1H-pyrazol-3-yl)pyridine waste.

G Disposal Workflow for 4-(5-bromo-1H-pyrazol-3-yl)pyridine cluster_lab In the Laboratory cluster_ehs Institutional & Regulatory Compliance A Waste Generation (e.g., unused solid, contaminated items) B Select Compatible & Sealable Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictogram B->C D Store in Designated, Secure, & Ventilated Area C->D E Contact EHS for Pickup D->E Container is full or research is complete F Complete Hazardous Waste Manifest E->F G Transfer to Licensed Hazardous Waste Hauler F->G H Final Disposal via High-Temperature Incineration at a Permitted TSDF G->H

Caption: A workflow for the safe disposal of laboratory chemical waste.

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